yh16899
描述
Structure
3D Structure
属性
IUPAC Name |
2-[5,6-difluoro-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N2O3S/c1-2-13(17(28)29)26-14-7-11(20)12(21)8-15(14)30-18(26)25-16(27)9-4-3-5-10(6-9)19(22,23)24/h3-8,13H,2H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMDXBXQJIVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Anti-Metastatic Action of YH16899: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of YH16899, a novel small molecule inhibitor of cancer metastasis. Addressed to researchers, scientists, and professionals in drug development, this document details the molecular interactions, cellular effects, and in vivo efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Core Mechanism of Action: Targeting the KRS-67LR Axis
This compound exerts its anti-metastatic effects by disrupting the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1][2][3][4] Under normal physiological conditions, KRS is primarily involved in protein synthesis. However, in the context of cancer, KRS can translocate to the plasma membrane upon stimulation by laminin, a major component of the extracellular matrix.[1][2][3] At the cell surface, KRS binds to and stabilizes 67LR, a receptor implicated in cancer cell adhesion, migration, and invasion.[1][2][3] This stabilization of 67LR by KRS is a critical step in the metastatic cascade.
This compound intervenes in this process through a dual mechanism:
-
Direct Inhibition: The compound directly binds to KRS, physically blocking its interaction with 67LR.[1][2][5]
-
Conformational Constraint: this compound also suppresses the dynamic movement of the N-terminal extension of KRS, which is crucial for its translocation to the plasma membrane.[1][2][5]
Crucially, this compound's inhibitory action is specific to the non-canonical, pro-metastatic function of KRS. It does not affect the enzyme's primary catalytic activity in protein synthesis, suggesting a favorable safety profile with potentially fewer side effects compared to traditional chemotherapy.[1][2][6]
Quantitative Efficacy of this compound
The anti-metastatic potential of this compound has been quantified in a series of in vitro and in vivo experiments.
In Vitro Inhibition of Cancer Cell Migration and Invasion
This compound has demonstrated a dose-dependent inhibition of migration and invasion in cancer cell lines with high expression of 67LR.
| Cell Line | Assay | Metric | Value | Reference |
| H226 (Lung Cancer) | Migration | IC50 | 8.5 ± 2.1 μM | [1] |
| H226 (Lung Cancer) | Invasion | % Inhibition | ~85% | [1] |
In Vivo Suppression of Metastasis
This compound has shown significant efficacy in reducing metastasis in multiple preclinical mouse models.
| Cancer Model | Treatment | Primary Tumor | Metastatic Site | Efficacy | Reference |
| 4T1 Breast Cancer | 100 mg/kg & 300 mg/kg (oral) | Mammary Fat Pad | Lungs | ~60% inhibition of lung metastases | [1] |
| Tg(MMTV-PyVT) Breast Cancer | 100 mg/kg (oral) | Mammary Gland | Lungs | ~70% reduction in pulmonary nodule formation | [1] |
| A549 Lung Cancer | 100 mg/kg (oral) | Left Ventricle (Intracardiac) | Brain, Bones | ~50% reduction in average radiance (photon imaging) | [1] |
Signaling Pathway and Experimental Visualizations
To elucidate the complex interactions and experimental procedures, the following diagrams are provided in the Graphviz DOT language.
Signaling Pathway of KRS-Mediated Metastasis and this compound Inhibition
Caption: this compound inhibits the KRS-67LR metastatic signaling pathway.
Experimental Workflow: In Vivo Metastasis Models
Caption: Workflow for the three in vivo models used to evaluate this compound.
Detailed Experimental Protocols
Cell Lines and Culture
-
H226 (human lung squamous cell carcinoma): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
WI-26 (normal human lung fibroblasts): Cultured under the same conditions as H226 cells.
-
4T1 (murine mammary carcinoma): Grown in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
A549 (human lung adenocarcinoma): Maintained in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin. For in vivo imaging, cells were engineered to express red fluorescent protein (RFP).
In Vitro Cell Migration and Invasion Assays
-
Apparatus: Transwell chambers with 8.0 µm pore size polycarbonate membranes were used. For invasion assays, the membranes were coated with Matrigel.
-
Procedure:
-
Cells were serum-starved overnight.
-
A suspension of 1 x 105 cells in serum-free medium containing various concentrations of this compound was added to the upper chamber.
-
The lower chamber was filled with medium containing 10% FBS as a chemoattractant.
-
After incubation for 24 hours at 37°C, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.
-
Cells that had migrated/invaded to the lower surface were fixed with methanol and stained with 0.5% crystal violet.
-
The number of stained cells was counted under a microscope in five randomly selected fields.
-
In Vivo Animal Studies
-
4T1 Breast Cancer Model:
-
Female BALB/c mice (6-8 weeks old) were used.
-
1 x 106 4T1 cells were injected into the mammary fat pad.
-
When tumors reached a palpable size, mice were randomized into control and treatment groups.
-
This compound was administered orally at doses of 100 and 300 mg/kg daily.
-
After a set period (e.g., 28 days), mice were euthanized, and lungs were harvested to count the number of metastatic nodules.
-
-
Tg(MMTV-PyVT) Spontaneous Breast Cancer Model:
-
Transgenic MMTV-PyVT mice, which spontaneously develop mammary tumors that metastasize to the lungs, were used.
-
Treatment with this compound (100 mg/kg, oral, daily) was initiated at a predefined age or tumor stage.
-
At the end of the study, lungs were collected, and the number of pulmonary nodules was quantified.
-
-
A549 Lung Cancer Metastasis Model:
-
Immunocompromised mice (e.g., nude mice) were used.
-
1 x 105 A549-RFP cells were injected into the left ventricle of the heart.
-
Metastatic colonization was monitored weekly using an in vivo photon imaging system.
-
Mice were treated with oral this compound.
-
The anti-metastatic effect was quantified by measuring the average radiance in the treated group compared to the control group.
-
Conclusion
This compound represents a promising therapeutic candidate for the control of cancer metastasis. Its unique mechanism of action, which selectively targets a non-essential function of KRS, offers a potential advantage over conventional cytotoxic agents. The robust preclinical data, demonstrating significant inhibition of metastasis across multiple cancer models, warrants further investigation and development of this compound as a novel anti-metastatic therapy.
References
- 1. Two-photon intravital multicolour imaging to study metastatic behaviour of cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo optical imaging of cancer metastasis using multiphoton microscopy: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
An In-depth Technical Guide on the Interaction Between yh16899 and Lysyl-tRNA Synthetase (KRS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor yh16899 and its target, Lysyl-tRNA synthetase (KRS). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Lysyl-tRNA synthetase (KRS) is a ubiquitously expressed enzyme essential for protein synthesis. Beyond its canonical role in charging tRNA with lysine, KRS has been implicated in non-canonical functions, including the regulation of cell signaling pathways involved in cancer metastasis. The small molecule this compound has emerged as a specific inhibitor of the non-canonical activities of KRS, presenting a promising avenue for anti-metastatic therapies. This guide delves into the specifics of the this compound-KRS interaction.
Mechanism of Action
This compound functions by specifically disrupting the interaction between KRS and the 67-kDa laminin receptor (67LR).[1][2][3] This interaction is crucial for the stabilization of 67LR at the plasma membrane, which in turn promotes cancer cell migration and invasion upon laminin signaling.[1]
The inhibitory action of this compound is two-fold:
-
Direct Inhibition: this compound binds to the anticodon-binding domain (ABD) of KRS, the same region responsible for interacting with 67LR. This direct competition physically blocks the formation of the KRS-67LR complex.[1]
-
Allosteric Effects: Binding of this compound to KRS is also suggested to induce conformational changes that reduce the flexibility of the N-terminal extension of KRS, which is involved in its membrane localization. This further hinders the ability of KRS to interact with 67LR at the cell surface.[1]
Crucially, this compound does not affect the canonical aminoacylation activity of KRS, thus avoiding the potential toxicity associated with inhibiting protein synthesis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Source |
| IC₅₀ for Cell Migration Inhibition | 8.5 ± 2.1 µM | H226 (Lung Carcinoma) | Transwell Migration Assay | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment Dose (Oral) | Effect on Metastasis | Source |
| 4T1 Breast Cancer Model | 100 mg/kg and 300 mg/kg | ~60% inhibition of lung metastases | [1] |
| Tg(MMTV-PyVT) Breast Cancer Model | 100 mg/kg | ~70% reduction in pulmonary nodule formation | [1] |
| A549 Lung Cancer Model (intracardiac injection) | 100 mg/kg | ~50% reduction in metastasis to brain and bones | [1] |
Note: While Surface Plasmon Resonance (SPR) was used to confirm the binding of this compound to the N-terminal domain of KRS, the specific dissociation constant (Kd) value is not publicly available in the reviewed literature.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway involving KRS and the mechanism of inhibition by this compound.
Caption: KRS signaling pathway and this compound inhibition.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the interaction between this compound and KRS.
Co-Immunoprecipitation (Co-IP) for KRS-67LR Interaction
This protocol is used to determine if this compound disrupts the interaction between KRS and 67LR in a cellular context.
Materials:
-
H226 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-KRS antibody
-
Protein A/G agarose beads
-
Anti-67LR antibody
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Culture H226 cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-KRS antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to pull down the KRS-antibody complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using an anti-67LR antibody to detect co-precipitated 67LR.
Transwell Cell Migration Assay
This assay quantifies the effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
H226 cells
-
Serum-free media
-
Media with chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal violet stain
Procedure:
-
Seed H226 cells in the upper chamber of the Transwell inserts in serum-free media.
-
Add media containing a chemoattractant to the lower chamber.
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate the plate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the IC₅₀ value by plotting the percentage of migration inhibition against the concentration of this compound.
In Vivo Metastasis Mouse Model
This protocol describes a general workflow for evaluating the anti-metastatic efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
4T1 breast cancer cells
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Inject 4T1 cells into the mammary fat pad of the mice.
-
Allow the primary tumors to establish and grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally on a predetermined schedule.
-
Monitor tumor growth by caliper measurements and mouse body weight regularly.
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Count the number of metastatic nodules on the lung surface.
-
(Optional) Use bioluminescence imaging to monitor the progression of metastasis throughout the study.
Experimental Workflow
The following diagram outlines a typical experimental workflow to investigate a novel inhibitor of the KRS-67LR interaction.
Caption: Experimental workflow for this compound characterization.
Conclusion
The small molecule this compound represents a promising therapeutic candidate for the inhibition of cancer metastasis. Its specific mechanism of action, which involves the disruption of the pro-metastatic KRS-67LR interaction without affecting the essential catalytic function of KRS, highlights a novel strategy for developing targeted anti-cancer drugs. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
The Role of YH16899 in Blocking 67-kDa Laminin Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 67-kDa laminin receptor (67LR) is a key player in cancer metastasis, promoting cell adhesion, migration, and invasion. Its interaction with Lysyl-tRNA synthetase (KRS) on the cell surface stabilizes 67LR and enhances these pro-metastatic functions. The small molecule YH16899 has emerged as a potent inhibitor of this interaction, demonstrating significant anti-metastatic effects in preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its role in blocking the KRS-67LR signaling axis. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and inhibitory mechanisms.
Introduction to the KRS-67LR Axis in Cancer Metastasis
Cancer metastasis is a complex process involving the dissemination of tumor cells from a primary site to distant organs. A crucial step in this cascade is the interaction of cancer cells with the extracellular matrix (ECM), a process mediated by cell surface receptors. The 67-kDa laminin receptor (67LR) is a non-integrin receptor that binds to laminin, a major component of the basement membrane.[1] Upregulation of 67LR is strongly correlated with increased invasive and metastatic potential in a variety of cancers.[1][2]
Lysyl-tRNA synthetase (KRS), an enzyme essential for protein synthesis in the cytosol, has a non-canonical function on the plasma membrane.[2] Upon stimulation by laminin, KRS is phosphorylated by p38 mitogen-activated protein kinase (MAPK) and translocates to the cell surface.[2] There, it binds to 67LR, protecting it from ubiquitin-mediated degradation and thereby stabilizing its presence on the cell membrane.[2] This stabilized KRS-67LR complex enhances laminin-dependent signaling, leading to increased cell migration and invasion.[2] Downstream effects of 67LR activation include the induction of matrix metalloproteinase-2 (MMP-2) and the activation of focal adhesion kinase (FAK), both of which are critical for ECM degradation and cell motility.[2]
This compound: A Dual-Action Inhibitor of the KRS-67LR Interaction
This compound is a small molecule compound designed to disrupt the pro-metastatic KRS-67LR axis.[2] It achieves this through a dual mechanism of action that does not interfere with the essential catalytic activity of KRS in protein synthesis, thus minimizing potential toxicity.[2]
The two primary mechanisms are:
-
Direct Inhibition of the KRS-67LR Interaction: this compound binds to the anticodon-binding domain (ABD) and the N-terminal extension of KRS. This binding site overlaps with the region of KRS that interacts with 67LR, thereby directly blocking the association between the two proteins.[2]
-
Suppression of KRS Membrane Localization: The binding of this compound to the N-terminal extension of KRS reduces its flexibility. This conformational change hinders the translocation of KRS to the plasma membrane, further preventing its interaction with 67LR.[2]
By preventing the formation of the stabilized KRS-67LR complex, this compound leads to the ubiquitin-mediated degradation of 67LR, reducing its cell surface expression and consequently blocking downstream pro-metastatic signaling.[2]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
| In Vitro Assay | Cell Line | Parameter | Result | Reference |
| Cell Migration | H226 (Lung Carcinoma) | IC50 | 8.5 ± 2.1 µM | [2] |
| Cell Migration | WI-26 (Normal Lung Fibroblast) | IC50 | > 50 µM | [2] |
| Cell Invasion | H226 (Lung Carcinoma) | % Inhibition (vs. control) | ~85% | [2] |
| Intravasation (CAM Assay) | H226 (Lung Carcinoma) | % Inhibition (vs. control) | ~80% | [2] |
| In Vivo Model | Cancer Type | Administration | Dosage | Parameter | Result | Reference |
| 4T1 Mammary Fat Pad | Breast Cancer | Oral | 100 mg/kg | Lung Metastases | ~60% reduction | [2] |
| Tg(MMTV-PyVT) | Spontaneous Breast Cancer | Oral | 100 mg/kg | Pulmonary Nodule Formation | ~70% reduction | [2] |
| A549-RFP Left Ventricle Injection | Lung Cancer | Oral | 100 mg/kg | Metastases (Brain, Bones) | ~50% reduction in radiance | [2] |
Signaling Pathways and Experimental Workflows
The Pro-Metastatic 67LR Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the interaction of laminin with the KRS-stabilized 67LR complex, leading to cell migration and invasion.
Caption: Pro-metastatic signaling cascade initiated by the KRS-67LR complex.
Mechanism of this compound Action
This diagram illustrates the dual inhibitory effect of this compound on the KRS-67LR interaction.
Caption: Dual mechanism of this compound in blocking the KRS-67LR interaction.
Experimental Workflow: Cell Invasion Assay
This workflow outlines the key steps in a Matrigel invasion assay used to assess the effect of this compound on cancer cell invasion.
Caption: Workflow for a Matrigel cell invasion assay.
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound. These are generalized methods; for specific details, refer to the supplementary information of the primary literature.[2]
Co-Immunoprecipitation (Co-IP) for KRS-67LR Interaction
Objective: To determine if this compound disrupts the interaction between KRS and 67LR in a cellular context.
Protocol:
-
Cell Lysis: Culture H226 cells to ~80-90% confluency. Treat cells with this compound or a vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add an antibody specific to KRS (or 67LR) to the supernatant and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against 67LR (if KRS was immunoprecipitated) and KRS to confirm the interaction and equal loading. A diminished 67LR band in the this compound-treated sample indicates inhibition of the interaction.
In Vitro Cell Invasion Assay (Matrigel)
Objective: To quantify the effect of this compound on the invasive capacity of cancer cells.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., 8-µm pore size) with serum-free medium.
-
Cell Preparation: Culture H226 cells and starve them in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Seeding: Add the cell suspension to the upper compartment of the invasion chambers.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower compartment.
-
Incubation: Incubate the chambers for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet. Allow the membrane to dry, and count the stained cells in several random fields under a microscope. Calculate the percentage of invasion inhibition relative to the vehicle control.
Chick Chorioallantoic Membrane (CAM) Intravasation Assay
Objective: To assess the effect of this compound on the ability of cancer cells to enter the vasculature in an in vivo-like model.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 9-10 days at 37°C.
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Cell Inoculation: Prepare a suspension of H226 cells mixed with this compound or a vehicle control. Gently place a silicone ring onto the CAM and inoculate the cell suspension within the ring.
-
Incubation: Seal the window with tape and return the eggs to the incubator for 48-72 hours.
-
DNA Isolation: After incubation, collect the lower CAM and the embryo. Isolate genomic DNA from this tissue.
-
Quantitative PCR (qPCR): Perform qPCR on the isolated DNA using primers specific for a human repetitive sequence (e.g., Alu). The amount of human DNA detected is proportional to the number of cells that have intravasated into the chick vasculature and circulated. A reduction in the Alu signal in the this compound-treated group indicates inhibition of intravasation.[2]
Conclusion
This compound represents a promising therapeutic agent for controlling cancer metastasis by specifically targeting the non-canonical, pro-metastatic function of the KRS-67LR axis. Its dual mechanism of action—directly blocking the protein-protein interaction and inhibiting the membrane localization of KRS—provides a robust method for disrupting 67LR signaling. The compound's efficacy has been demonstrated in multiple preclinical models, where it significantly reduces cell migration, invasion, and in vivo metastasis without affecting the vital protein synthesis function of KRS. This targeted approach offers a potential therapeutic window with reduced toxicity, making this compound and similar inhibitors valuable candidates for further development in oncology.
References
The Discovery and Preclinical Profile of YH16899: A Novel Inhibitor of the KRS-67LR Interaction for Metastasis Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic strategies that target the molecular machinery of cancer cell dissemination. One such promising target is the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR), which has been implicated in promoting cancer cell migration and invasion. This whitepaper details the discovery and preclinical evaluation of YH16899, a small molecule inhibitor designed to disrupt this critical protein-protein interaction. We will explore the compound's mechanism of action, present key preclinical data from in vitro and in vivo studies, and provide an overview of the experimental protocols utilized in its characterization.
Introduction: Targeting the KRS-67LR Axis in Cancer Metastasis
Lysyl-tRNA synthetase (KRS) is a ubiquitously expressed enzyme essential for protein synthesis. However, beyond its canonical role in the cytosol, KRS can translocate to the plasma membrane upon certain stimuli, such as laminin signaling.[1] At the cell surface, KRS interacts with and stabilizes the 67-kDa laminin receptor (67LR), a key mediator of cell adhesion to the extracellular matrix component, laminin.[1][2] This interaction is crucial for downstream signaling pathways that promote cell migration and invasion, hallmarks of cancer metastasis.[1][3] Elevated levels of both KRS and 67LR have been observed in various cancer types, correlating with increased metastatic potential.[3] Consequently, the disruption of the KRS-67LR interaction presents a compelling therapeutic strategy to inhibit metastasis.
Discovery of this compound
This compound was identified through a screening campaign of synthetic compounds aimed at discovering inhibitors of the KRS-67LR interaction.[3] The initial screening utilized a yeast two-hybrid (Y2H) assay to identify compounds that could specifically block the interaction between KRS and 67LR without affecting other protein pairs.[3] this compound emerged as a lead compound based on its potent inhibitory activity, metabolic stability, and low cytotoxicity.[3]
Mechanism of Action
This compound exerts its anti-metastatic effects through a dual mechanism of action that directly targets the interaction between KRS and 67LR:[1][4]
-
Direct Blockade of the KRS-67LR Interaction: this compound binds to the anticodon-binding domain (ABD) of KRS.[1][5][6] This binding site overlaps with the region required for KRS to interact with 67LR, thereby directly sterically hindering the formation of the pro-metastatic KRS-67LR complex.[1]
-
Inhibition of KRS Membrane Localization: The binding of this compound to KRS also restrains the dynamic movement of the N-terminal extension of KRS.[1][4] This conformational restriction reduces the translocation of KRS from the cytosol to the plasma membrane, further diminishing its ability to interact with 67LR.[1]
Importantly, this compound does not affect the essential catalytic (aminoacylation) activity of KRS, suggesting a favorable safety profile by avoiding the toxicity associated with inhibiting global protein synthesis.[1][3]
Figure 1: Mechanism of Action of this compound.
Preclinical Efficacy
The anti-metastatic potential of this compound has been demonstrated in a series of in vitro and in vivo studies.
In Vitro Studies
This compound has shown potent inhibitory effects on cancer cell migration and invasion in various cell lines.
| Assay | Cell Line | Key Findings | Reference |
| Cell Migration Assay | H226 | IC50 of 8.5 ± 2.1 µM | [1] |
| Cell Invasion Assay | H226 | ~85% suppression of invasion | [1] |
| MMP-2 Induction | H226 | Suppressed | [1] |
| FAK Activation | H226 | Suppressed | [1] |
| Actin Rearrangement | H226 | Suppressed | [1] |
Table 1: Summary of In Vitro Efficacy of this compound
In Vivo Studies
The efficacy of this compound in suppressing metastasis has been validated in multiple mouse models.
| Animal Model | Treatment | Key Findings | Reference |
| 4T1 Breast Cancer Model (Orthotopic) | 100 mg/kg and 300 mg/kg (oral) | ~60% inhibition of lung metastases | [1] |
| Tg(MMTV-PyVT) Spontaneous Breast Cancer Model | Not specified | ~70% reduction in pulmonary nodule formation | [1] |
| Chorioallantoic Membrane (CAM) Assay (H226 cells) | Not specified | Suppression of intravasation | [1] |
Table 2: Summary of In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Pull-Down Assay
-
Objective: To assess the direct interaction between KRS and 67LR and the inhibitory effect of this compound.
-
Protocol:
-
Recombinant GST-tagged KRS and His-tagged 67LR are purified.
-
GST-KRS is immobilized on glutathione-Sepharose beads.
-
His-67LR is incubated with the immobilized GST-KRS in the presence of varying concentrations of this compound or vehicle control.
-
After incubation and washing, the bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an anti-His antibody.
-
Immunoprecipitation (IP) Assay
-
Objective: To confirm the KRS-67LR interaction in a cellular context and its inhibition by this compound.
-
Protocol:
-
Cancer cells (e.g., H226) are treated with this compound or vehicle.
-
Cells are lysed in a non-denaturing buffer.
-
The cell lysate is incubated with an anti-KRS antibody or an isotype control IgG, followed by protein A/G-agarose beads.
-
The immunoprecipitated complexes are washed, eluted, and analyzed by Western blotting with an anti-67LR antibody.
-
Figure 2: Immunoprecipitation Workflow.
Cell Invasion Assay
-
Objective: To quantify the effect of this compound on the invasive capacity of cancer cells.
-
Protocol:
-
Transwell inserts with a Matrigel-coated membrane are used.
-
Cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy.
-
Chorioallantoic Membrane (CAM) Assay
-
Objective: To assess the effect of this compound on in vivo cell intravasation.
-
Protocol:
-
Fertilized chicken eggs are incubated to allow the development of the chorioallantoic membrane.
-
A window is created in the eggshell to expose the CAM.
-
Cancer cells (e.g., H226), pre-treated with this compound or vehicle, are inoculated onto the CAM.
-
After further incubation, the CAM is harvested, and the number of cells that have intravasated into the CAM tissue is quantified, often by qPCR for a human-specific gene (e.g., Alu).
-
Animal Models of Metastasis
-
Objective: To evaluate the in vivo efficacy of this compound in suppressing tumor metastasis.
-
Protocol (4T1 Orthotopic Model):
-
4T1 murine breast cancer cells are injected into the mammary fat pad of female BALB/c mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses (e.g., 100 mg/kg and 300 mg/kg) on a defined schedule.
-
Primary tumor growth and body weight are monitored throughout the study.
-
At the study endpoint, lungs are harvested, and the number of metastatic nodules on the lung surface is counted.
-
Pharmacokinetics Analysis
-
Objective: To determine the pharmacokinetic properties of this compound.
-
Protocol:
-
Male ICR mice are administered this compound either intravenously (e.g., 3 mg/kg) or orally.
-
Blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the orbital vein.
-
Plasma is separated and stored at -70°C.
-
The concentration of this compound in the plasma samples is determined using a validated analytical method (e.g., LC-MS/MS).
-
Conclusion
This compound represents a novel, targeted approach to anti-metastatic therapy. By specifically inhibiting the non-canonical, pro-metastatic function of KRS without affecting its essential role in protein synthesis, this compound offers a promising therapeutic window. The preclinical data strongly support its mechanism of action and demonstrate significant efficacy in reducing metastasis in various in vitro and in vivo models. Further development and clinical evaluation of this compound and similar agents targeting the KRS-67LR axis are warranted.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Roles of Aminoacyl-tRNA Synthetases in Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
In Vitro Efficacy of YH16899: A Technical Overview and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth evaluation of the initial in vitro efficacy of YH16899, a novel small molecule inhibitor targeting the prometastatic interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR). The following sections detail the quantitative data from key experiments, the methodologies employed, and the underlying signaling pathways, offering a comprehensive resource for researchers in oncology and drug development.
Executive Summary
This compound is a first-in-class inhibitor that disrupts the non-canonical, pro-metastatic function of KRS without affecting its essential role in protein synthesis.[1][2] In vitro studies have demonstrated that this compound effectively inhibits cancer cell migration and invasion by preventing KRS from stabilizing the 67LR on the cell surface.[1][2] This targeted action leads to a reduction in downstream signaling events associated with metastasis, such as the activation of focal adhesion kinase (FAK) and the induction of matrix metalloproteinase-2 (MMP-2).[1] Notably, this compound has shown a significant improvement in potency over earlier lead compounds and exhibits specificity for cancer cells with high 67LR expression.[1]
Quantitative Efficacy Data
The in vitro potency of this compound was assessed through various functional assays. The data highlights the compound's efficacy in inhibiting cancer cell migration and its superiority over previous lead compounds.
| Assay Type | Cell Line | Parameter | This compound Value | Comparative Notes | Reference |
| Cell Migration | H226 (High 67LR) | IC50 | 8.5 ± 2.1 µM | - | [1] |
| Cell Migration | WI-26 (Low 67LR) | IC50 | > 50 µM | Demonstrates specificity for high 67LR expressing cells.[1] | [1] |
| Cell Invasion | H226 | % Inhibition | ~85% | Efficacy is comparable to siRNA-mediated knockdown of 67LR.[1] | [1] |
| General Potency | Various Assays | IC50 Improvement | 3- to 6-fold | Compared to the lead compound BC-K01.[1] | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-metastatic effects by intercepting a key interaction in the tumor microenvironment. Upon a laminin signal, cytosolic KRS translocates to the plasma membrane. Here, it binds to and stabilizes the 67LR, preventing its degradation and promoting a signaling cascade that enhances cell migration and invasion.[1][2]
This compound inhibits this process through a dual mechanism:
-
Direct Interaction Blocking : It binds to the anticodon-binding domain of KRS, physically hindering its association with 67LR.[1]
-
Suppression of Membrane Localization : The binding of this compound to KRS reduces the flexibility of its N-terminal extension, which is crucial for anchoring KRS to the plasma membrane.[1]
This disruption of the KRS-67LR axis subsequently downregulates pro-metastatic cellular activities, including actin rearrangement, FAK activation, and MMP-2 induction.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Pull-Down Assay for KRS-67LR Interaction
This assay is designed to demonstrate the direct inhibitory effect of this compound on the binding between KRS and 67LR.
Methodology:
-
Protein Preparation: Purified recombinant GST-tagged 67LR and His-tagged KRS are prepared.
-
Bait Immobilization: GST-67LR is immobilized on glutathione-Sepharose beads.
-
Incubation: The beads with immobilized GST-67LR are incubated with purified His-KRS in a binding buffer. This is performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Washing: The beads are washed extensively to remove non-specific and unbound proteins.
-
Elution and Detection: The protein complexes are eluted from the beads. The presence of His-KRS in the eluate is detected by Western blotting using an anti-His antibody. A reduction in the amount of co-precipitated KRS in the presence of this compound indicates inhibition of the interaction.
Cell Migration and Invasion Assays
These assays quantify the effect of this compound on the migratory and invasive capacity of cancer cells, which is a key hallmark of metastasis.
Methodology:
-
Cell Culture: H226 (human lung carcinoma) cells are cultured to sub-confluency and then serum-starved for 24 hours.
-
Assay Setup: Transwell inserts (8.0 µm pore size) are used. For invasion assays, the inserts are pre-coated with a layer of Matrigel to simulate the extracellular matrix.
-
Cell Seeding: Serum-starved H226 cells are seeded into the upper chamber of the Transwell inserts in serum-free media containing various concentrations of this compound.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell movement.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours for migration, 48 hours for invasion) to allow cells to migrate through the pores.
-
Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface are fixed with methanol and stained with a solution like crystal violet.
-
The stained cells are visualized under a microscope and counted in several random fields to determine the average number of migrated/invaded cells per condition. The results are expressed as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Downstream Effectors
This protocol is used to assess the impact of this compound on key proteins involved in the metastatic signaling cascade.
Methodology:
-
Cell Treatment: H226 cells are treated with this compound at various concentrations for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-FAK, total FAK, and MMP-2.
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified to determine changes in protein levels or phosphorylation status.
Conclusion
The initial in vitro evaluation of this compound provides compelling evidence of its potential as an anti-metastatic agent. The compound effectively and specifically inhibits the KRS-67LR interaction, leading to a significant reduction in cancer cell migration and invasion at micromolar concentrations. Its targeted mechanism, which avoids the inhibition of the essential catalytic function of KRS, suggests a favorable therapeutic window. These promising preclinical data warrant further investigation into the in vivo efficacy and safety profile of this compound for the treatment of metastatic cancers.
References
Methodological & Application
Application Notes and Protocols for YH16899 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the use of YH16899, a small molecule inhibitor of the Lysyl-tRNA Synthetase (KRS) and 67-kDa laminin receptor (67LR) interaction, in preclinical mouse models of cancer metastasis. The data presented is primarily based on the findings from a key study by Kim D.G. et al., which demonstrated the anti-metastatic potential of this compound.[1]
Mechanism of Action
This compound exerts its anti-metastatic effect by targeting the interaction between KRS and 67LR.[1] Under normal physiological conditions, KRS is involved in protein synthesis. However, in some cancer cells, KRS can relocate to the cell membrane and bind to 67LR, a receptor implicated in cancer metastasis. This interaction promotes cancer cell migration and invasion.[1] this compound inhibits this interaction in two ways: by directly blocking the association between KRS and 67LR, and by reducing the localization of KRS to the cell membrane.[1] Notably, this compound does not interfere with the essential catalytic activity of KRS in protein synthesis, suggesting a favorable safety profile with potentially fewer side effects.[1]
Effective Dosage and Efficacy in Mouse Models
Oral administration of this compound has demonstrated significant efficacy in reducing cancer metastasis in three different mouse models.[1] A dose of 100 mg/kg was found to be robustly effective, leading to its use in subsequent in vivo experiments.[1]
| Mouse Model | Cancer Type | Doses Administered (Oral) | Efficacy |
| 4T1 Mammary Fat Pad Injection | Breast Cancer | 100 mg/kg and 300 mg/kg | Approximately 60% inhibition of lung metastases.[1] |
| Tg(MMTV-PyVT) Transgenic | Breast Cancer | 100 mg/kg | Approximately 70% reduction in pulmonary nodule formation.[1] |
| A549-RFP Left Ventricle Injection | Lung Cancer | 100 mg/kg | Approximately 50% reduction in average radiance from metastatic sites (brain and bones) and enhanced survival.[1] |
Note: In these studies, this compound was administered without causing any noticeable effect on the body weight of the mice, indicating good tolerability at the effective doses.[1]
Experimental Protocols
The following are detailed protocols for the use of this compound in the aforementioned mouse models of cancer, based on the methodologies described by Kim D.G. et al.[1]
4T1 Breast Cancer Metastasis Model
This model is used to assess the effect of this compound on the metastasis of breast cancer cells from a primary tumor in the mammary fat pad to the lungs.
a. Cell Culture and Preparation:
-
Culture 4T1 mouse breast cancer cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO2).
-
Harvest cells during the exponential growth phase using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS at a concentration of 1 x 10^6 cells per 50 µL.
b. Animal Model and Tumor Cell Implantation:
-
Use female BALB/c mice (6-8 weeks old).
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 1 x 10^6 4T1 cells (in 50 µL of PBS) into the fourth mammary fat pad of each mouse.
c. This compound Administration:
-
Prepare this compound for oral administration in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
One week after tumor cell injection, begin oral administration of this compound at a dose of 100 mg/kg or 300 mg/kg daily.
-
A control group should receive the vehicle only.
d. Assessment of Metastasis:
-
After a predetermined period (e.g., 4 weeks), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
For statistical analysis, compare the number of nodules in the this compound-treated groups to the control group.
Tg(MMTV-PyVT) Transgenic Mouse Model
This model utilizes genetically engineered mice that spontaneously develop primary breast tumors that metastasize to the lungs.
a. Animal Model:
-
Use female Tg(MMTV-PyVT) transgenic mice. These mice naturally develop mammary tumors.
b. This compound Administration:
-
Begin oral administration of this compound at a dose of 100 mg/kg daily at a predefined age or tumor stage.
-
A control group should receive the vehicle only.
c. Assessment of Metastasis:
-
At the end of the study period, euthanize the mice.
-
Excise the lungs and count the number of metastatic nodules as described for the 4T1 model.
A549 Lung Cancer Metastasis Model
This model tracks the colonization of metastatic human lung cancer cells in distant organs using in vivo imaging.
a. Cell Preparation:
-
Culture A549 human lung carcinoma cells, engineered to express a reporter gene such as Red Fluorescent Protein (RFP), in an appropriate medium.
-
Prepare a single-cell suspension in sterile PBS.
b. Animal Model and Cell Injection:
-
Use immunodeficient mice (e.g., NOD/SCID mice).
-
Anesthetize the mice.
-
Inject A549-RFP cells into the left ventricle of the heart to introduce them into the arterial circulation.
c. This compound Administration:
-
Begin daily oral administration of this compound at a dose of 100 mg/kg.
-
A control group should receive the vehicle only.
d. Monitoring Metastasis and Survival:
-
Monitor the colonization and growth of metastatic cancer cells in various organs (e.g., brain and bones) using in vivo photon imaging at regular intervals (e.g., weekly for up to 7 weeks).
-
Quantify the metastatic burden by measuring the average radiance in the treated and control groups.
-
Monitor the survival of the mice in both groups over the course of the experiment.
Conclusion
This compound presents a promising therapeutic strategy for targeting cancer metastasis. The provided dosages and protocols, derived from preclinical studies, offer a solid foundation for further research into its efficacy and mechanism of action in various cancer types. Researchers should adhere to appropriate animal care and use guidelines when conducting these experiments.
References
Application Notes and Protocols for YH16899 in Cell-Based Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH16899 is a potent and specific small molecule inhibitor of cancer cell migration.[1][2] It functions by targeting the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR), a key interaction implicated in cancer metastasis.[1][3] Unlike traditional chemotherapy agents, this compound does not affect the essential catalytic activity of KRS in protein synthesis, suggesting a favorable safety profile with reduced potential for toxicity.[1] These characteristics make this compound a valuable tool for investigating the mechanisms of cancer cell migration and a promising candidate for anti-metastatic therapeutic development.[4]
This document provides detailed protocols for utilizing this compound in common cell-based migration assays, guidance on data interpretation, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-migratory effects by disrupting the KRS-67LR signaling axis.[1][3] Upon stimulation by laminin, a major component of the extracellular matrix, KRS translocates to the plasma membrane and binds to 67LR.[1][5] This interaction stabilizes 67LR and promotes downstream signaling events that lead to increased cell migration and invasion.[1][5] this compound directly binds to KRS, preventing its association with 67LR and thereby inhibiting these pro-migratory signals.[1] This disruption has been shown to suppress the migration and invasion of various cancer cells, including lung cancer cell lines.[1]
Signaling Pathway
The signaling pathway affected by this compound is depicted below. Laminin signaling through 67LR is a critical driver of cell migration. The interaction of KRS with 67LR is a key step in this pathway, which is effectively blocked by this compound.
Caption: this compound inhibits the KRS-67LR signaling pathway to block cell migration.
Experimental Protocols
Two standard and widely used methods for assessing cell migration in vitro are the Transwell Migration Assay (also known as the Boyden Chamber Assay) and the Wound Healing (or Scratch) Assay.[6][7]
Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattravtant through a porous membrane.
Materials:
-
24-well Transwell inserts (8 µm pore size is suitable for most epithelial and fibroblast cells)
-
24-well tissue culture plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Bovine Serum Albumin (BSA)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal Violet stain or other suitable nuclear stain
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells of interest (e.g., H226 lung cancer cells) to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium. This enhances their migratory response to chemoattractants.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[6]
-
In the upper chamber (the Transwell insert), add 100 µL of a cell suspension (typically 1 x 10^5 cells/mL in serum-free medium containing 0.1% BSA).[6]
-
Prepare different concentrations of this compound in the serum-free medium containing the cells. A typical concentration range to test for H226 cells would be 0-50 µM.[1] Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration (typically 12-24 hours, this may need to be optimized for your specific cell line).[1]
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[8]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Acquisition and Analysis:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
The results can be expressed as a percentage of migration relative to the vehicle control.
-
Wound Healing (Scratch) Assay
This assay measures the ability of a confluent cell monolayer to close a mechanically created "wound."
Materials:
-
6-well or 12-well tissue culture plates
-
p200 or p1000 pipette tip
-
Cell culture medium
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[6]
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 or p1000 pipette tip to create a straight scratch across the center of the well.[9]
-
Wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with fresh cell culture medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (it is helpful to mark the bottom of the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the average wound width for each time point and treatment condition.
-
The rate of wound closure can be calculated and compared between different treatments. Alternatively, the percentage of wound closure at a specific time point can be determined.
-
Experimental Workflow Diagram
The general workflow for testing the effect of this compound on cell migration is outlined below.
Caption: A generalized workflow for assessing the impact of this compound on cell migration.
Data Presentation
The quantitative data obtained from cell migration assays should be summarized in a clear and organized manner. A tabular format is recommended for easy comparison between different treatment groups.
Table 1: Effect of this compound on H226 Cancer Cell Migration (Transwell Assay)
| This compound Concentration (µM) | Average Migrated Cells per Field (± SD) | Percent Inhibition of Migration (%) |
| 0 (Vehicle Control) | 150 ± 12 | 0 |
| 1 | 125 ± 10 | 16.7 |
| 5 | 80 ± 8 | 46.7 |
| 10 | 45 ± 6 | 70.0 |
| 25 | 20 ± 4 | 86.7 |
| 50 | 10 ± 3 | 93.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Wound Closure (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure at 24h (%) (± SD) |
| 0 (Vehicle Control) | 95 ± 5 |
| 1 | 78 ± 7 |
| 5 | 52 ± 6 |
| 10 | 30 ± 4 |
| 25 | 15 ± 3 |
| 50 | 8 ± 2 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This compound is a specific inhibitor of the KRS-67LR interaction, offering a targeted approach to inhibit cancer cell migration. The provided protocols for the Transwell and Wound Healing assays are robust methods for evaluating the efficacy of this compound in a laboratory setting. Careful execution of these experiments and clear data presentation will enable researchers to effectively investigate the role of the KRS-67LR axis in cell migration and assess the therapeutic potential of this compound. For H226 cells, an IC50 value for migration inhibition was determined to be 8.5 ± 2.1 μM, and it is important to note that this compound did not affect the viability of these cells at the tested concentrations.[1]
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Frontiers | Roles of Aminoacyl-tRNA Synthetases in Cancer [frontiersin.org]
- 5. Interaction of two translational components, lysyl-tRNA synthetase and p40/37LRP, in plasma membrane promotes laminin-dependent cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
preparing yh16899 stock solutions for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH16899 is a potent and specific small molecule inhibitor of the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1] This interaction is a key component of the signaling pathway that promotes cancer cell migration, invasion, and metastasis. By disrupting the KRS-67LR complex, this compound has been shown to suppress cancer metastasis in preclinical models.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 1428623-14-6 | MedChemExpress |
| Molecular Weight | 499.42 g/mol | MedChemExpress |
| Chemical Name | 2-(5,6-difluoro-2-{[3-(trifluoromethyl)benzoyl]imino}benzo[d]thiazol-3(2H)-yl)butanoic acid | Kim DG, et al. (2014) |
| Appearance | White to off-white solid | General |
| Solubility | Soluble in DMSO | Kim DG, et al. (2014) |
| IC₅₀ (Cell Migration) | 8.5 ± 2.1 µM (in H226 cells) | Kim DG, et al. (2014) |
| In Vivo Oral Dosage | 100 - 300 mg/kg (in mice) | Kim DG, et al. (2014) |
Signaling Pathway of this compound
This compound targets the interaction between KRS and 67LR, which is a critical step in a signaling cascade initiated by laminin, a major component of the extracellular matrix. The binding of laminin to its receptors on the cell surface, including 67LR, triggers downstream signaling that promotes cell migration and invasion. This compound's inhibition of the KRS-67LR interaction blocks these pro-metastatic signals.
Experimental Workflow Overview
The general workflow for preparing and using this compound in research involves preparing a high-concentration stock solution in DMSO, which can then be used for both in vitro and in vivo applications. For in vitro studies, the stock is diluted in cell culture media. For in vivo studies, the compound is typically formulated as a suspension for oral administration.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 499.42 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 499.42 g/mol = 0.00499 g = 4.99 mg
-
-
-
Weighing:
-
Carefully weigh out 4.99 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.
-
Note on Dilution: For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation of this compound Formulation for In Vivo Oral Gavage
This protocol describes the preparation of a this compound suspension in 0.5% methyl cellulose for oral administration in mice.
Materials:
-
This compound powder
-
Methyl cellulose (e.g., 400 cP)
-
Sterile water or saline
-
Sterile glass beaker
-
Magnetic stirrer and stir bar
-
Homogenizer or sonicator (optional, but recommended)
Procedure:
-
Prepare the 0.5% Methyl Cellulose Vehicle:
-
Heat approximately one-third of the final required volume of sterile water to 60-80°C.
-
Slowly add the methyl cellulose powder (0.5 g for every 100 mL of final volume) to the hot water while stirring vigorously to create a uniform dispersion.
-
Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water while continuing to stir.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound:
-
For a 100 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL:
-
Dose per mouse = 100 mg/kg * 0.02 kg = 2 mg
-
Concentration = 2 mg / 0.2 mL = 10 mg/mL
-
-
-
Weighing:
-
Weigh out the required amount of this compound powder.
-
-
Suspension:
-
Place the weighed this compound in a suitable container.
-
Add a small volume of the 0.5% methyl cellulose vehicle and triturate the powder to form a smooth paste. This helps to ensure the powder is well-wetted and reduces clumping.
-
Gradually add the remaining volume of the 0.5% methyl cellulose vehicle while stirring continuously.
-
For a more uniform suspension, use a homogenizer or sonicator.
-
-
-
Administration and Storage:
-
The suspension should be prepared fresh daily.
-
Stir the suspension well before each administration to ensure a uniform dose.
-
Administer the suspension to the animals via oral gavage.
-
Disclaimer: This document is intended for research purposes only. The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. Always follow appropriate safety precautions when handling chemical reagents.
References
Application Notes and Protocols for YH16899 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of YH16899, a small molecule inhibitor of the lysyl-tRNA synthetase (KRS) and 67-kDa laminin receptor (67LR) interaction, for in vivo animal studies. The protocols and data presented are based on published preclinical research and are intended to guide researchers in designing their own experiments.
Introduction to this compound
This compound is a novel anti-metastatic agent that functions by disrupting the interaction between KRS and 67LR, a key mechanism in cancer cell migration and metastasis.[1][2][3][4] Unlike traditional cytotoxic agents, this compound specifically targets a non-translational function of KRS, leaving its essential role in protein synthesis unaffected.[1][3] This targeted approach has shown significant efficacy in preclinical models of cancer metastasis.
Mechanism of Action
This compound exerts its anti-metastatic effects through a dual mechanism:
-
Direct Inhibition: It directly binds to KRS, physically blocking its interaction with the 67LR on the cell surface.[1][3]
-
Suppression of Membrane Localization: this compound also hinders the translocation of KRS to the plasma membrane, further reducing the availability of KRS to interact with 67LR.[1][3]
This disruption of the KRS-67LR axis leads to a reduction in cancer cell invasion and metastasis.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical animal studies involving this compound.
| Animal Model | Cell Line | Administration Route | Dosage | Efficacy | Reference |
| Mouse Breast Cancer Model (mammary fat pad injection) | 4T1 | Oral | 100 mg/kg and 300 mg/kg, daily | Approximately 60% inhibition of lung metastases at both doses. | [1] |
| Metastasis Model (intracardiac injection) | A549-RFP | Oral | 100 mg/kg, daily | Data on metastasis inhibition not explicitly quantified in the source. | [1] |
| In vitro Cell Invasion Assay | H226 | N/A | N/A | Approximately 85% suppression of cell invasion. | [1] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound compound
-
0.5% (w/v) Methylcellulose (MC) solution in sterile water
-
Sterile tubes for preparation and storage
-
Vortex mixer
-
Balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals to be treated.
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare a 0.5% MC solution by dissolving methylcellulose in sterile water.
-
Suspend the this compound powder in the 0.5% MC solution to the desired final concentration.
-
Vortex the suspension thoroughly to ensure it is homogenous before each administration.
Oral Administration Protocol in Mice
Materials:
-
Prepared this compound suspension
-
Animal feeding needles (gavage needles) appropriate for the size of the mice
-
Syringes (1 ml)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the appropriate volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
This procedure should be repeated daily or as required by the experimental design.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting cancer metastasis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo animal study evaluating this compound.
References
Application Note: Inhibition of KRS-67LR Interaction by yh16899 for Metastasis Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing yh16899, a small molecule inhibitor of the Lysyl-tRNA synthetase (KRS) and 67-kDa laminin receptor (67LR) interaction, in cancer cell models. The focus is on an immunoprecipitation workflow to verify the compound's mechanism of action.
Introduction
Cancer metastasis is a complex process and the primary cause of cancer-related mortality. The interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR) on the cell surface has been identified as a critical axis in promoting cancer cell migration and invasion.[1][2] Upon stimulation by laminin, a major component of the extracellular matrix, KRS translocates from the cytosol to the plasma membrane.[1][2][3] At the membrane, KRS binds to and stabilizes 67LR, preventing its ubiquitin-mediated degradation.[4] This stabilized complex enhances downstream signaling pathways that drive metastatic phenotypes, including the activation of Focal Adhesion Kinase (FAK) and increased expression of matrix metalloproteinase-2 (MMP-2).[1][4]
This compound is a potent and specific small molecule inhibitor designed to disrupt the KRS-67LR interaction.[1][2][5] It functions through a dual mechanism: directly blocking the binding of KRS to 67LR and reducing the localization of KRS to the plasma membrane.[1][2][6] Notably, this compound does not interfere with the canonical, catalytic activity of KRS in protein synthesis, suggesting a favorable therapeutic window with reduced potential for toxicity.[1][2][6]
This application note details a comprehensive protocol for treating cancer cells with this compound and subsequently performing immunoprecipitation to quantitatively assess the disruption of the KRS-67LR interaction.
Signaling Pathway and Mechanism of Action
The signaling cascade initiated by laminin and inhibited by this compound is crucial for cancer cell motility. A visual representation of this pathway and the inhibitory action of this compound is provided below.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various assays. The following table summarizes key quantitative findings from preclinical studies.
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 for Migration Inhibition | H226 (Lung Carcinoma) | 8.5 ± 2.1 μM | [1] |
| Inhibition of Cell Invasion | H226 (Lung Carcinoma) | ~85% suppression | [1] |
| Inhibition of Lung Metastasis | 4T1 (Breast Cancer) Mouse Model | ~60% at 100 mg/kg | [1] |
Experimental Protocols
This section provides a detailed methodology for a co-immunoprecipitation (Co-IP) experiment to validate the inhibitory effect of this compound on the KRS-67LR interaction.
Experimental Workflow Overview
Materials and Reagents
-
Cell Line: H226 (human lung squamous cell carcinoma)
-
Small Molecule: this compound (dissolved in DMSO)
-
Antibodies:
-
Rabbit anti-KRS antibody for immunoprecipitation
-
Mouse anti-67LR antibody for Western blot detection
-
Rabbit anti-KRS antibody for Western blot detection
-
Normal Rabbit IgG (Isotype control)
-
-
Reagents:
-
DMEM media with 10% FBS and 1% Penicillin/Streptomycin
-
Laminin (from Engelbreth-Holm-Swarm murine sarcoma)
-
DMSO (vehicle control)
-
1X PBS (ice-cold)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, ECL substrate)
-
Protocol
1. Cell Culture and Treatment
-
Culture H226 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 10 cm plates and grow to 80-90% confluency.
-
Prior to treatment, serum-starve the cells for 2-4 hours.
-
Stimulate cells by adding fresh serum-free media containing 10 µg/ml laminin and incubate for 1 hour.[4]
-
Treat the cells with this compound (e.g., 50 µM) or DMSO as a vehicle control for 4 hours in the serum-free, laminin-containing medium.[4]
2. Cell Lysis
-
Aspirate the media and wash the cells twice with ice-cold 1X PBS.
-
Add 1 ml of ice-cold cell lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Immunoprecipitation
-
Dilute 1-2 mg of total protein to a final volume of 500 µl with lysis buffer.
-
Pre-clearing (optional but recommended): Add 20 µl of Protein A/G bead slurry to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) and transfer the supernatant to a new tube.
-
Add 2-4 µg of rabbit anti-KRS antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of normal rabbit IgG.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µl of Protein A/G bead slurry to each tube and incubate with gentle rotation for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold wash buffer. After the final wash, remove all supernatant.
4. Elution and Sample Preparation
-
Resuspend the bead pellet in 30-50 µl of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant which contains the immunoprecipitated proteins.
5. Western Blot Analysis
-
Load the eluted samples, along with an "input" lane (20-30 µg of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (mouse anti-67LR and rabbit anti-KRS) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Use densitometry software to measure the band intensity of the co-immunoprecipitated 67LR. Normalize this value to the intensity of the immunoprecipitated KRS band to account for any variations in pull-down efficiency. Compare the normalized 67LR levels between the this compound-treated and control samples.
Expected Results
A successful experiment will show a strong band for 67LR in the lane corresponding to the KRS immunoprecipitation from control (DMSO-treated) cells. In contrast, the intensity of the 67LR band should be significantly reduced in the sample from this compound-treated cells, demonstrating the compound's ability to disrupt the KRS-67LR interaction. The amount of immunoprecipitated KRS should be comparable between the control and treated samples.
Troubleshooting
-
No or weak 67LR band:
-
Confirm the interaction occurs in your cell line.
-
Optimize the concentration of the IP antibody.
-
Ensure lysis buffer is non-denaturing.
-
-
High background:
-
Increase the number of washes.
-
Perform the pre-clearing step.
-
Use a high-quality, specific primary antibody.
-
-
KRS not immunoprecipitated:
-
Verify the IP antibody is validated for this application.
-
Check for issues with bead binding.
-
References
- 1. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Quantitative Multiplex co-Immunoprecipitation: Measuring input-specific changes in protein interaction networks at mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing YH16899 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing YH16899, a small molecule inhibitor of the Lysyl-tRNA synthetase (KRS) and 67-kDa laminin receptor (67LR) interaction, for maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1][2] This interaction is crucial for cancer cell migration and metastasis.[2][3] this compound exerts its effect in two primary ways: it directly blocks the binding of KRS to 67LR and it reduces the localization of KRS to the cell membrane.[1][4] Importantly, this compound does not interfere with the primary catalytic activity of KRS in protein synthesis.[1][2]
Q2: What is the typical effective concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a good starting point for in vitro cell migration assays is in the low micromolar range. For example, the IC50 value for the inhibition of H226 cancer cell migration was found to be 8.5 ± 2.1 μM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[5][6]
Q3: What doses of this compound have been shown to be effective in in vivo models?
A3: In mouse models of breast cancer, oral administration of this compound at doses of 100 mg/kg and 300 mg/kg has been shown to inhibit tumor metastasis to the lungs by approximately 60% with minimal side effects on body weight.[1][2] The lower dose of 100 mg/kg was found to have a robust suppressive effect.[1][2]
Q4: Does this compound exhibit off-target effects?
A4: While this compound is designed to be specific for the KRS-67LR interaction, it is a good practice to consider potential off-target effects, as is the case with any small molecule inhibitor.[7][8] The available research suggests that this compound has little to no effect on the catalytic activity of KRS and cellular protein synthesis, indicating a degree of specificity.[1][2] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration possible.[4]
Q5: How should I prepare and store this compound?
A5: For specific storage and reconstitution instructions, always refer to the manufacturer's product data sheet. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in cell culture media for experiments. It is important to ensure the final solvent concentration in your assay is compatible with your cells and does not exceed a level that could cause toxicity (typically <0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed. | Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. It is often recommended to start with a concentration 5 to 10 times higher than the known Ki or IC50 values. |
| Low expression of KRS or 67LR in the cell line. | Verify the expression levels of KRS and 67LR in your cell line using techniques like Western Blotting. This compound's efficacy is dependent on the presence of this protein-protein interaction.[1] | |
| Compound precipitation in media. | Check the solubility of this compound in your cell culture media. If precipitation occurs, consider adjusting the solvent or using a different formulation.[4] | |
| Timing of inhibitor addition. | The timing of this compound addition can be critical. Consider pre-incubating the cells with the inhibitor before initiating the assay to ensure target engagement. | |
| High cellular toxicity observed. | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use a concentration well below the toxic level for your efficacy experiments.[2] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture media is not toxic to your cells. Always include a vehicle control (media with the same concentration of solvent but without this compound) in your experiments. | |
| Variability between experimental replicates. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well for all experiments. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile media or PBS. | |
| Incomplete removal of non-migrated cells in Transwell assays. | Be thorough and consistent when removing non-migrated cells from the top of the Transwell membrane with a cotton swab.[9][10] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| H226 (Lung Carcinoma) | Cell Migration | IC50 | 8.5 ± 2.1 μM | [1][2] |
| WI-26 (Normal Lung Fibroblasts) | Cell Migration | IC50 | Not within tested range (0 to 50 μM) | [1][2] |
| H226 (Lung Carcinoma) | Cell Invasion | Inhibition | ~85% | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Mouse Model | Cancer Type | Dosage (Oral Administration) | Effect | Reference |
| 4T1 Mammary Fat Pad Injection | Breast Cancer | 100 mg/kg | ~60% inhibition of lung metastases | [1][2] |
| 4T1 Mammary Fat Pad Injection | Breast Cancer | 300 mg/kg | ~60% inhibition of lung metastases | [1][2] |
| Tg(MMTV-PyVT) | Breast Cancer | 100 mg/kg | ~70% reduction in pulmonary nodule formation | [1] |
Experimental Protocols
Cell Migration Assay (Transwell Assay)
This protocol is a general guideline for a Transwell cell migration assay. Optimization may be required for specific cell lines and experimental conditions.[9][10][11][12]
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Starve cells in serum-free media for 12-24 hours prior to the assay.
-
Trypsinize and resuspend cells in serum-free media at a concentration of 0.5-1.0 x 106 cells/mL.
-
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., 10% FBS or laminin) to the lower chamber of a 24-well Transwell plate.
-
Add the cell suspension to the upper chamber (the insert).
-
Add this compound at various concentrations (or the vehicle control) to the upper chamber with the cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period determined by the migratory rate of the cells (typically 4-24 hours).
-
-
Quantification:
-
Remove the inserts from the plate.
-
Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the migrated cells with a staining solution (e.g., crystal violet).
-
Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.
-
Immunoprecipitation (IP) to Detect KRS-67LR Interaction
This protocol provides a general workflow for co-immunoprecipitation to assess the effect of this compound on the interaction between KRS and 67LR.[13][14][15]
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific for KRS (or 67LR) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against 67LR (if KRS was immunoprecipitated) or KRS (if 67LR was immunoprecipitated).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Visualizations
Caption: this compound inhibits the pro-metastatic KRS-67LR signaling pathway.
Caption: Workflow for a cell migration assay to test this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. gbo-cn.com [gbo-cn.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
improving the bioavailability of yh16899 for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo use of YH16899, a small molecule inhibitor of the KRS-67LR interaction with anti-metastatic properties.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in preclinical models?
A1: this compound has been successfully administered orally in mouse models of cancer metastasis.[1] In these studies, doses of 100 mg/kg and 300 mg/kg were effective in inhibiting tumor metastasis to the lungs.[1] The selection of the administration route should be guided by the specific experimental design and objectives.
Q2: What is the mechanism of action of this compound?
A2: this compound functions by binding to Lysyl-tRNA synthetase (KRS), which in turn inhibits the interaction between KRS and the 67-kDa laminin receptor (67LR).[1][2][3][5] This disruption of the KRS-67LR interaction leads to a reduction in the membrane localization of KRS and subsequent degradation of 67LR.[1] The compound has been shown to suppress cancer cell invasion and metastasis without affecting the essential catalytic activity of KRS.[1][4]
Q3: Are there any reported side effects or toxicity associated with this compound?
A3: In vivo studies in mice have indicated that this compound is well-tolerated at effective doses.[1] Oral administration of up to 300 mg/kg did not result in significant effects on body weight.[1] Furthermore, hematological and blood chemistry analyses in mice treated with high doses of the compound showed few side effects.[1]
Q4: What are the known in vivo efficacy data for this compound?
A4: In a mouse breast cancer model using 4T1 cells, oral administration of this compound at 100 mg/kg and 300 mg/kg inhibited lung metastases by approximately 60%.[1] In a Tg(MMTV-PyVT) mouse model of breast cancer, this compound reduced pulmonary nodule formation by about 70%.[1] These studies highlight the potent anti-metastatic effects of the compound in vivo.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: Poor or Variable Efficacy Observed In Vivo
Possible Cause: Low bioavailability of this compound due to poor aqueous solubility. While specific solubility data for this compound is not publicly available, many small molecule inhibitors exhibit this characteristic. Poor solubility can lead to inadequate dissolution and absorption in the gastrointestinal tract.[6]
Suggested Solutions:
-
Formulation Optimization: Consider formulating this compound using established techniques to enhance the bioavailability of poorly soluble drugs.[6][7][8][9][10][11]
-
Particle Size Reduction: Decreasing the particle size of a drug can increase its surface area, leading to a higher dissolution rate.[11][12]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems can improve its solubility and absorption.
Experimental Protocol: Preparation of a Simple Oral Suspension for Preclinical Studies
This protocol provides a starting point for creating a homogenous suspension for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, 10% Tween® 80 in sterile water)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and cylinders
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps to break up any aggregates.
-
Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.
-
Stir the suspension continuously using a stir plate until administration to ensure a homogenous dose.
-
Before each administration, gently vortex the suspension to ensure uniformity.
Issue 2: Difficulty in Achieving Desired Plasma Concentrations
Possible Cause: In addition to poor solubility, rapid metabolism or active efflux from cells could limit systemic exposure.
Suggested Solutions:
-
Co-administration with Bioenhancers: Certain natural compounds can inhibit metabolic enzymes or efflux pumps, thereby increasing the bioavailability of co-administered drugs.[8] For instance, piperine is a known bioenhancer that can improve the absorption of various drugs.[8]
-
Formulation with Solubilizing Agents:
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions.[6][8]
-
Surfactants: Surfactants can be used to create micelles that encapsulate the drug, improving its solubility and stability.[11][12]
-
Co-solvents: The use of water-miscible organic solvents can enhance the solubility of poorly soluble compounds.[11][12]
-
Data Presentation
Table 1: Summary of Reported In Vivo Efficacy of this compound
| Animal Model | Cell Line | Administration Route | Dosage | Outcome | Reference |
| Mouse Breast Cancer | 4T1 | Oral | 100 mg/kg, 300 mg/kg | ~60% inhibition of lung metastases | [1] |
| Transgenic Mouse | MMTV-PyVT | Oral | 100 mg/kg | ~70% reduction in pulmonary nodules | [1] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting poor in vivo efficacy.
Caption: Bioavailability enhancement strategies.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. course.cutm.ac.in [course.cutm.ac.in]
- 13. sphinxsai.com [sphinxsai.com]
yh16899 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of YH16899 to minimize potential degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.[1][2] Always refer to the Certificate of Analysis (CofA) for lot-specific recommendations.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO).[1][2][3] Before opening the vial, centrifuge it to ensure all the powder is at the bottom.[1] Prepare the stock solution at a concentration that is below its solubility limit in DMSO at room temperature to ensure it remains fully dissolved.[3]
Q3: How should I store stock solutions of this compound?
A3: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]
Q4: What are the potential signs of this compound degradation?
A4: Signs of degradation may include:
-
A noticeable change in the color or appearance of the powder or solution.
-
Precipitation in the stock solution that does not readily redissolve upon warming and vortexing.
-
A significant decrease in the compound's biological activity or inconsistent experimental results.
Q5: What are the likely causes of this compound degradation?
A5: While specific degradation pathways for this compound are not extensively documented, common causes for the degradation of small molecules with similar chemical features (benzothiazole and butanoic acid derivatives) include:
-
Hydrolysis: The butanoic acid moiety may be susceptible to hydrolysis, especially in aqueous solutions or if the DMSO used for reconstitution has absorbed moisture.
-
Oxidation: The benzothiazole ring system can be susceptible to oxidation.[4][5]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of complex organic molecules.
-
Repeated Freeze-Thaw Cycles: This can lead to the formation of precipitates and compromise the stability of the compound in solution.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | This compound may have degraded due to improper storage or handling. | 1. Prepare a fresh stock solution from a new vial of this compound powder. 2. Ensure the stock solution is properly aliquoted and stored to avoid freeze-thaw cycles.[1] 3. Verify the final concentration of DMSO in your assay is not exceeding 0.5% to avoid solvent-induced toxicity.[1] |
| Precipitate observed in the stock solution upon thawing | The compound may have come out of solution due to low temperature or the concentration may be too high. | 1. Gently warm the vial to 37°C for a few minutes. 2. Vortex the solution thoroughly to redissolve the precipitate. 3. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. |
| Variability between experiments | Inconsistent preparation of working solutions or degradation of the stock solution over time. | 1. Always use a fresh aliquot of the stock solution for each experiment. 2. Prepare working solutions fresh from the stock solution immediately before use. 3. Ensure thorough mixing when diluting the stock solution into your experimental buffer or media. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare Stock Solution: a. Before opening, centrifuge the vial of this compound powder at 1,000 x g for 1 minute to ensure all the powder is at the bottom of the vial.[3] b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the vial for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary to aid dissolution.[2]
-
Aliquot and Store Stock Solution: a. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage.
-
Prepare Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. c. Mix thoroughly by pipetting or gentle vortexing. d. Use the working solution immediately. Do not store working solutions.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Recommended Duration | Key Handling Instructions |
| Powder | -20°C | Up to 3 years[1][2] | Store in a tightly sealed vial in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | Use anhydrous DMSO for reconstitution. | |
| Working Solution (in aqueous buffer/media) | Room Temperature or 4°C | Use immediately | Prepare fresh for each experiment. Do not store. |
Visualizations
Caption: this compound signaling pathway.
Caption: this compound handling and preparation workflow.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
interpreting unexpected results in yh16899 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YH16899. The information is designed to help interpret unexpected results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the non-catalytic, pro-metastatic function of lysyl-tRNA synthetase (KRS). It works in two main ways: by directly blocking the interaction between KRS and the 67-kDa laminin receptor (67LR), and by suppressing the membrane localization of KRS.[1][2] This inhibition of the KRS-67LR interaction leads to a reduction in cancer cell invasion and metastasis.[1][3] Importantly, this compound does not affect the essential catalytic activity of KRS in protein synthesis.[1][2]
Q2: Is this compound expected to be cytotoxic to cancer cells?
A2: No, this compound is not expected to be cytotoxic.[1] Its mechanism is designed to specifically inhibit cell migration and invasion, not to induce cell death. Studies have shown that this compound has little to no effect on cell viability.[1]
Q3: What are the expected effects of this compound in an in vivo metastasis model?
A3: In in vivo models, such as mouse models of breast and lung cancer, oral administration of this compound has been shown to significantly inhibit tumor metastasis to the lungs and other organs.[1][3] It is expected to reduce the number and size of metastatic lesions.
Q4: Does this compound affect normal (non-cancerous) cells?
A4: this compound has been shown to have a more significant inhibitory effect on the migration of cancer cells compared to normal cells. The IC50 for migration inhibition in normal cells was not reached in the tested concentration range, likely due to lower expression of 67LR in these cells.[1]
Troubleshooting Guides
Issue 1: No significant inhibition of cell migration or invasion is observed.
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting: Verify the concentration of this compound used. The reported IC50 value for inhibition of H226 cell migration is 8.5 ± 2.1 μM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
Possible Cause 2: Low Expression of KRS or 67LR in the Cell Line.
-
Troubleshooting: Confirm the expression levels of both KRS and 67LR in your cell line using techniques like Western blotting or qPCR. The efficacy of this compound is dependent on the presence of the KRS-67LR interaction.[1]
Possible Cause 3: Incorrect Experimental Setup.
-
Troubleshooting: Review your migration/invasion assay protocol. Ensure appropriate controls are included and that the assay duration is sufficient to observe a migratory phenotype. Refer to the detailed experimental protocols section for a standard Transwell migration assay.
Issue 2: Unexpected cytotoxicity or a decrease in cell viability is observed.
Possible Cause 1: Compound Purity or Stability Issues.
-
Troubleshooting: Verify the purity of your this compound stock. Degradation of the compound could lead to off-target effects. Ensure proper storage conditions as recommended by the supplier.
Possible Cause 2: High Compound Concentration.
-
Troubleshooting: Perform a dose-response curve to assess cell viability at various concentrations of this compound. While not expected to be cytotoxic, very high concentrations may induce off-target effects.
Possible Cause 3: Cell Line Sensitivity.
-
Troubleshooting: While this compound is generally not cytotoxic, some cell lines may exhibit unique sensitivities. Consider testing the compound on a different, well-characterized cell line to confirm if the cytotoxicity is a cell-line-specific effect.
Issue 3: Inconsistent results between experimental replicates.
Possible Cause 1: Variability in Cell Culture Conditions.
-
Troubleshooting: Ensure consistent cell passage numbers, confluency, and serum concentrations in your media. Variations in these parameters can significantly impact cell behavior and response to treatment.
Possible Cause 2: Pipetting or Dilution Errors.
-
Troubleshooting: Re-calibrate pipettes and carefully review dilution calculations for your this compound stock solutions.
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting: When using multi-well plates for migration or viability assays, be mindful of "edge effects." Avoid using the outer wells or ensure they are filled with media to maintain humidity and temperature consistency across the plate.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | IC50 | Reference |
| Migration Inhibition | H226 | 8.5 ± 2.1 μM | [1] |
| Migration Inhibition | WI-26 | Not within tested range (0-50 μM) | [1] |
| Cell Viability | H226, WI-26 | No significant effect | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Mouse | Breast Cancer (4T1 cells) | 100 and 300 mg/kg (oral) | ~60% inhibition of lung metastases | [1] |
| Mouse | Lung Cancer (A549-RFP cells) | 100 mg/kg (oral) | Reduced metastases to brain and bones | [1] |
Experimental Protocols
Key Experiment: Transwell Migration Assay
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Cancer cell line of interest (e.g., H226)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Calcein-AM or Crystal Violet for cell staining
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Compound Preparation: Prepare various concentrations of this compound and a vehicle control (DMSO) in serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Pre-incubate the cell suspension with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 12-24 hours (optimize incubation time for your cell line).
-
Quantification:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet).
-
Elute the stain and measure the absorbance, or visualize and count the cells under a microscope.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
refining yh16899 treatment duration for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with YH16899. Our goal is to help you refine treatment duration for an optimal response in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| How do I determine the optimal this compound treatment duration for my cell line? | Treatment duration is cell-line specific and depends on the experimental endpoint (e.g., inhibition of migration, reduction of protein expression). | Perform a time-course experiment. Based on published data, initial time points of 4, 8, 12, 24, and 48 hours are recommended. Assess your endpoint at each time point to identify the shortest duration that produces the maximal effect. For instance, in H226 cells, a 4-hour treatment was sufficient for immunoblotting analysis.[1] |
| I am not observing the expected inhibitory effect on cell invasion. | 1. Suboptimal concentration of this compound.2. Insufficient treatment duration.3. Low expression of the target 67-kDa laminin receptor (67LR) in your cell model. | 1. Perform a dose-response experiment with concentrations ranging from 10 µM to 100 µM. A concentration of 50 µM has been shown to be effective in H226 cells.[1]2. Increase the incubation time. While some effects are seen as early as 4 hours, longer durations (e.g., 24 hours) may be necessary for functional assays like Matrigel invasion assays.[1]3. Verify the expression level of 67LR in your cell line via Western blot or qPCR. This compound's efficacy is dependent on the presence of the KRS-67LR axis.[1] |
| Is the observed effect specific to the inhibition of the KRS-67LR interaction? | Off-target effects are a possibility with any small molecule inhibitor. | To confirm specificity, consider a rescue experiment by overexpressing 67LR. Alternatively, use siRNA to knock down 67LR and observe if the effect is similar to this compound treatment. This compound-mediated suppression of cell invasion (approximately 85%) was shown to be as effective as siRNA treatment.[1] |
| How long should I administer this compound in my in vivo model? | The optimal in vivo treatment duration depends on the tumor model and the endpoint being measured (e.g., reduction in metastasis). | In a mouse breast cancer model, oral administration of this compound for the duration of the study (specifics on the number of weeks were not detailed in the initial publication) led to a ~60% inhibition of lung metastases.[1] In another model, monitoring continued for up to 7 weeks, showing a sustained effect.[1] It is recommended to start with a treatment duration that covers the expected window of metastatic seeding and growth in your model. |
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a small molecule that inhibits the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1][2] This is achieved in two ways:
-
Direct Blockade : It directly obstructs the binding of KRS to 67LR.[1]
-
Reduced Membrane Localization : It suppresses the movement of KRS to the cell membrane.[1][3]
Importantly, this compound does not interfere with the essential catalytic activity of KRS in protein synthesis.[1][2]
What is the signaling pathway affected by this compound?
This compound disrupts the laminin-induced signaling pathway that promotes cancer metastasis.[1] Upon laminin stimulation, KRS relocates to the cell membrane and stabilizes 67LR. This complex activates downstream signaling, including the induction of matrix metalloproteinase 2 (MMP-2), which degrades the extracellular matrix, as well as the activation of PI3K and p38 MAPK pathways, promoting cell migration.[1] this compound's inhibition of the KRS-67LR interaction blocks these downstream events.
Caption: this compound Signaling Pathway Inhibition.
What are the recommended starting concentrations and durations for in vitro experiments?
Based on published studies, a concentration of 50 µM this compound has been shown to be effective.[1] For treatment duration, consider the following:
-
Immunoblotting: 4 hours[1]
-
Cell Viability (e.g., MTT assay): 24 hours[1]
-
Cell Invasion Assays: At least 24 hours is a reasonable starting point.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for Determining Optimal this compound Treatment Duration.
What in vivo efficacy has been observed with this compound?
In preclinical mouse models, oral administration of this compound has demonstrated significant anti-metastatic effects:
-
Breast Cancer Model (4T1 cells): A daily dose of 100 mg/kg inhibited lung metastasis by approximately 60%.[1]
-
Lung Cancer Model (A549 cells): Treatment reduced metastasis to the brain and bones, with a 50% reduction in tumor signal observed over 7 weeks.[1]
Data Summary
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Treatment Duration | Observed Effect |
| H226 | Immunoblotting | 50 µM | 4 hours | Decreased membranous 67LR |
| H226 | Matrigel Invasion | 50 µM | Not specified | ~85% suppression of invasion[1] |
| H226 | CAM Assay | 50 µM | Not specified | 80% inhibition of invasion[1] |
| H226 | Immunofluorescence | 50 µM | Not specified | Reduced actin rearrangement and FAK activation |
In Vivo Efficacy of this compound
| Cancer Model | Cell Line | Dosage | Administration Route | Treatment Duration | Observed Effect |
| Breast Cancer | 4T1 | 100 mg/kg | Oral | Not specified | ~60% inhibition of lung metastasis[1] |
| Lung Cancer | A549-RFP | Not specified | Oral | Up to 7 weeks | ~50% reduction in metastatic signal[1] |
Experimental Protocols
General Protocol for In Vitro Cell Treatment
-
Cell Seeding: Plate cells at a density appropriate for your specific assay and allow them to adhere overnight.
-
Serum Starvation (if applicable): Before treatment, you may need to serum-starve the cells for a defined period (e.g., 1-2 hours) in a serum-free medium.
-
Laminin Stimulation: Add laminin (e.g., 10 µg/ml) to the serum-free medium and incubate for 1 hour to induce the KRS-67LR interaction.[1]
-
This compound Treatment: Add this compound to the medium at the desired final concentration.
-
Incubation: Incubate the cells for the experimentally determined duration (e.g., 4 to 24 hours).
-
Endpoint Analysis: Proceed with your specific downstream analysis (e.g., protein extraction for Western blot, cell staining for immunofluorescence, etc.).
Matrigel Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., 8 µm pore size) according to the manufacturer's instructions.
-
Cell Preparation: After laminin stimulation and this compound treatment, harvest the cells and resuspend them in a serum-free medium.
-
Seeding: Add the cell suspension to the upper chamber of the insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for measurable invasion (e.g., 24 hours).
-
Analysis: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Quantify the number of invading cells by counting under a microscope.
References
minimizing variability in yh16899 experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental replicates using the lysyl-tRNA synthetase (KRS) inhibitor, YH16899.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the non-translational functions of lysyl-tRNA synthetase (KRS).[1][2] Its primary mechanism involves disrupting the interaction between KRS and the 67-kDa laminin receptor (67LR), which is crucial for cancer cell migration and metastasis.[3][4] this compound achieves this by directly blocking the binding of KRS to 67LR and by reducing the localization of KRS to the cell membrane.[3][5] Importantly, this compound has been shown to have little to no effect on the essential catalytic activity of KRS in protein synthesis.[3][5]
Q2: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in suppressing cancer metastasis in various in vivo models, including breast and lung cancer mouse models.[2][3] In vitro, it has been shown to inhibit cell invasion, migration, and the induction of matrix metalloproteinase-2 (MMP-2).[3]
Q3: What are the common sources of experimental variability when working with this compound?
-
Biological Variation: Inherent differences in cell lines, passage number, cell health, and the presence of contamination like mycoplasma can significantly impact results.[7][8][9]
-
Procedural Variation: Inconsistencies in experimental protocols, such as pipetting errors, timing of treatments, and cell seeding densities, are major contributors to variability.[8][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates in cell migration/invasion assays. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[10][11] |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. | |
| Scratches of inconsistent width in wound healing assays. | Use a specialized scratch assay tool or a p200 pipette tip with a guide to create uniform wounds. Capture images immediately after scratching (T=0) to normalize the initial wound area for each well. | |
| Variability in Matrigel™ coating for invasion assays. | Thaw Matrigel™ on ice overnight to prevent premature polymerization. Use pre-chilled pipette tips and plates. Ensure the Matrigel™ layer is of uniform thickness and free of bubbles. | |
| Inconsistent inhibition of KRS-67LR interaction in co-immunoprecipitation (Co-IP) assays. | Suboptimal lysis buffer. | Use a lysis buffer that effectively solubilizes membrane proteins without disrupting the KRS-67LR interaction. Consider using a non-ionic detergent-based buffer and perform a detergent titration. |
| Insufficient this compound incubation time or concentration. | Optimize the incubation time and concentration of this compound through a dose-response and time-course experiment. Ensure complete dissolution of the compound in the vehicle solvent. | |
| Inefficient antibody binding. | Use a high-affinity, validated antibody for your protein of interest. Ensure proper antibody dilution and incubation conditions. Include appropriate isotype controls. | |
| Low signal-to-noise ratio in fluorescence-based assays. | High background fluorescence. | Use phenol red-free media during the assay. Select black-walled, clear-bottom microplates to minimize well-to-well crosstalk and background.[8][12] |
| Photobleaching. | Minimize the exposure of fluorescently labeled cells to light. Use an anti-fade mounting medium if performing microscopy. | |
| Low signal intensity. | Optimize the concentration of fluorescent dyes or antibodies. Ensure the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore.[12] | |
| General lack of reproducibility between experiments. | Cell line instability or contamination. | Regularly test cell lines for mycoplasma contamination.[8] Use cells within a consistent and low passage number range.[7] Perform cell line authentication to ensure the identity of your cells. |
| Reagent variability. | Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[13] Use a consistent source and lot of fetal bovine serum (FBS), as batch-to-batch variability can significantly impact cell behavior. | |
| Inconsistent experimental timing. | Adhere strictly to a standardized operating procedure (SOP) with defined timelines for cell seeding, treatment, and assay readout to minimize process variation.[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines a typical cell invasion assay to assess the inhibitory effect of this compound.
Materials:
-
24-well Boyden chamber inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel™ Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
Methodology:
-
Coating the Inserts:
-
Thaw Matrigel™ on ice at 4°C overnight.
-
Dilute Matrigel™ to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel™ to the upper chamber of each Boyden chamber insert. Ensure the entire surface is covered.
-
Incubate at 37°C for at least 4-6 hours to allow for gelling.
-
-
Cell Preparation and Seeding:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel™-coated inserts.
-
-
Assay Assembly and Incubation:
-
Add 500 µL of medium containing 10% FBS to the lower wells of the 24-well plate.
-
Carefully place the inserts into the wells, avoiding air bubbles.
-
Incubate at 37°C in a humidified incubator for 24-48 hours (optimize for your cell line).
-
-
Quantification of Cell Invasion:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel™ from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like Calcein-AM.
-
Wash the inserts with PBS.
-
Count the number of invading cells in several random fields of view under a microscope or quantify the fluorescence using a plate reader.
-
Data Presentation: Example of Cell Invasion Data
| Treatment | Concentration (µM) | Mean Invading Cells per Field (± SD) | % Inhibition of Invasion |
| Vehicle Control | 0 | 250 ± 25 | 0% |
| This compound | 1 | 150 ± 18 | 40% |
| This compound | 5 | 75 ± 12 | 70% |
| This compound | 10 | 25 ± 8 | 90% |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting metastasis.
Experimental Workflow: Troubleshooting Cell Invasion Assays
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Frontiers | Roles of Aminoacyl-tRNA Synthetases in Cancer [frontiersin.org]
- 6. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. youtube.com [youtube.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. bioassaysys.com [bioassaysys.com]
Validation & Comparative
Unveiling the Efficacy of YH16899 in the Landscape of KRS Inhibitors for Metastasis Research
For Immediate Release
A comprehensive analysis of YH16899, a novel Lysyl-tRNA Synthetase (KRS) inhibitor, showcases its potential as a potent anti-metastatic agent. This guide provides a detailed comparison of this compound's efficacy against other known KRS inhibitors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals in the field of oncology.
This compound distinguishes itself by targeting the non-canonical, pro-metastatic function of KRS, specifically by disrupting its interaction with the 67-kDa laminin receptor (67LR), rather than inhibiting its primary role in protein synthesis.[1][2][3][4] This targeted approach offers the potential for reduced toxicity compared to traditional KRS inhibitors that block its essential enzymatic activity.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and other relevant KRS inhibitors. It is important to note that a direct comparison of IC50 values for the inhibition of the KRS-67LR interaction is not yet publicly available for all compounds.
| Inhibitor | Target Mechanism | In Vitro Efficacy | In Vivo Efficacy | Reference |
| This compound | Inhibition of KRS-67LR Interaction | EC50 = 8.5 µM (inhibition of H226 cell migration) | ~60% inhibition of lung metastasis (100 mg/kg) in 4T1 breast cancer model; ~70% reduction in pulmonary nodule formation in Tg(MMTV-PyVT) mouse model. | [5] |
| BC-K01 | Inhibition of KRS-67LR Interaction | This compound has a 3- to 6-fold lower IC50 in most assays.[5] | Reduced tumor weight and number of nodules in an epithelial ovarian cancer xenograft model.[6] | [5][6] |
| Cladosporin | Inhibition of KRS Catalytic Activity | IC50 = 61 nM (against P. falciparum KRS1) | Not typically evaluated for anti-metastatic properties. | [7] |
| LysRs-IN-2 | Inhibition of KRS Catalytic Activity | IC50 = 0.015 µM (against P. falciparum KRS); IC50 = 0.13 µM (against C. parvum KRS) | 90% reduction in parasitemia (1.5 mg/kg) in a malaria SCID mouse model.[8] | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for KRS-YH16899 Interaction
This protocol outlines the general steps for assessing the binding affinity of this compound to KRS.
-
Immobilization of KRS:
-
Recombinant human KRS is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
KRS, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites on the chip are blocked with ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.
-
This compound is serially diluted in the running buffer to create a range of concentrations.
-
Each concentration of this compound is injected over the immobilized KRS surface for a defined association time, followed by a dissociation phase with running buffer.
-
The change in the refractive index at the sensor surface, measured in resonance units (RU), is recorded in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Transwell Migration Assay
This assay is used to evaluate the effect of this compound on cancer cell migration in vitro.[9][10][11]
-
Cell Preparation:
-
Cancer cells (e.g., H226 lung cancer cells) are cultured to 70-80% confluency.
-
Cells are serum-starved for 12-24 hours prior to the assay.
-
Cells are harvested, washed, and resuspended in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Transwell inserts (8 µm pore size) are placed in a 24-well plate.
-
The lower chamber of each well is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).
-
100 µL of the cell suspension is added to the upper chamber of each insert.
-
This compound or a vehicle control is added to the upper chamber at the desired concentrations.
-
-
Incubation and Analysis:
-
The plate is incubated for 12-24 hours at 37°C in a humidified incubator.
-
After incubation, non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab.
-
The inserts are fixed in methanol and stained with a solution such as crystal violet.
-
The number of migrated cells on the lower surface of the membrane is counted in several random fields under a microscope.
-
The percentage of migration inhibition is calculated relative to the vehicle control.
-
In Vivo Mammary Fat Pad Metastasis Model
This model is used to assess the anti-metastatic efficacy of this compound in vivo.[12][13][14][15]
-
Tumor Cell Implantation:
-
Female immunodeficient mice (e.g., BALB/c) are anesthetized.
-
A suspension of 4T1 murine breast cancer cells (e.g., 1 x 10^5 cells in 50 µL of PBS/Matrigel) is injected into the fourth mammary fat pad.
-
-
Treatment and Monitoring:
-
Primary tumor growth is monitored and measured regularly with calipers.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound (e.g., 100 mg/kg) or a vehicle control is administered daily via oral gavage.
-
The body weight and general health of the mice are monitored throughout the experiment.
-
-
Endpoint Analysis:
-
After a predetermined period (e.g., 28 days), or when the primary tumor reaches a specified size, the mice are euthanized.
-
The lungs and primary tumor are excised.
-
The number of metastatic nodules on the surface of the lungs is counted.
-
Tissues can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) to confirm the presence of metastatic lesions.
-
This comparative guide highlights the promising anti-metastatic profile of this compound and provides a framework for its further investigation and development as a novel cancer therapeutic. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of targeting the KRS-67LR axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Changes in subcellular localization of Lysyl-tRNA synthetase and the 67-kDa laminin receptor in epithelial ovarian cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 15. researchgate.net [researchgate.net]
validation of yh16899's anti-metastatic effect in different cancer types
A comprehensive analysis of the anti-metastatic effects of YH16899, a novel inhibitor of the KRS-67LR interaction, demonstrates its potential as a therapeutic agent against cancer metastasis. In preclinical mouse models of breast and lung cancer, this compound significantly curbed the spread of cancer cells to distant organs. This guide provides a detailed comparison of this compound's efficacy across different cancer types, outlines the experimental methodologies used to validate its effects, and visualizes the underlying molecular pathways and experimental designs.
Comparative Efficacy of this compound in Preclinical Cancer Models
This compound has shown significant anti-metastatic activity in well-established mouse models of breast and lung cancer. The compound, which disrupts the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR), has demonstrated a notable reduction in metastatic burden across multiple studies.[1][2][3][4] A key advantage of this compound is its high specificity; it inhibits the metastasis-promoting function of KRS without affecting its essential role in protein synthesis, suggesting a favorable safety profile with minimal side effects.[1][5][6]
| Cancer Type | Mouse Model | Treatment and Dosage | Key Findings | Reference |
| Breast Cancer | 4T1 mammary fat pad injection | Oral administration of this compound (100 and 300 mg/kg) | Approximately 60% inhibition of lung metastases.[1] | [Kim D.G. et al., 2014] |
| Breast Cancer | Tg(MMTV-PyVT) transgenic mice | Oral administration of this compound (100 mg/kg) | Approximately 70% reduction in pulmonary nodule formation.[1] | [Kim D.G. et al., 2014] |
| Lung Cancer | A549-RFP cardiac injection | Oral administration of this compound | Approximately 50% reduction in average radiance from metastatic tumors in the brain and bones; significantly enhanced survival.[1] | [Kim D.G. et al., 2014] |
| Lung Cancer | H226 cell invasion assay | This compound treatment | 80% inhibition of H226 cell invasion.[1] | [Kim D.G. et al., 2014] |
Mechanism of Action: Disrupting the KRS-67LR Axis
This compound's anti-metastatic effect stems from its unique ability to inhibit the interaction between KRS and 67LR.[1][2][6][7] In cancer cells, the binding of laminin to 67LR triggers the relocation of KRS to the cell membrane, where it stabilizes 67LR.[1][2] This complex promotes cancer cell migration and invasion.[1] this compound intervenes in this process in two ways: it directly blocks the binding of KRS to 67LR and it reduces the localization of KRS to the cell membrane.[1]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Prevention of Metastasis in a 4T1 Murine Breast Cancer Model by Doxorubicin Carried by Folate Conjugated pH Sensitive Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MMTV-PyVT Transgenic Mouse as a Multistage Model for Mammary Carcinoma and the Efficacy of Antineoplastic Treatment [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. 4.1. Tumour Model [bio-protocol.org]
- 6. mouse-4t1-breast-tumor-model - Ask this paper | Bohrium [bohrium.com]
- 7. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YH16899 and BC-K-01: Novel Inhibitors of the KRS-67LR Pro-metastatic Interaction
For Immediate Release
This guide provides a detailed comparative analysis of two novel small molecule inhibitors, YH16899 and BC-K-01, which target the interaction between lysyl-tRNA synthetase (KRS) and the 67kDa laminin receptor (67LR). This interaction is a key driver of cancer metastasis, making its inhibition a promising therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology and anti-metastatic drug discovery.
Introduction
Cancer metastasis is the primary cause of mortality in cancer patients. A critical step in the metastatic cascade is the interaction of cancer cells with the extracellular matrix, a process facilitated by cell surface receptors. The non-canonical function of lysyl-tRNA synthetase (KRS) on the cell surface, where it complexes with the 67kDa laminin receptor (67LR), has been identified as a significant contributor to cancer cell migration and invasion. This compound and BC-K-01 have emerged as inhibitors of this specific protein-protein interaction, offering a targeted approach to anti-metastatic therapy.
Mechanism of Action
Both this compound and BC-K-01 function by disrupting the binding of KRS to the 37kDa laminin receptor precursor (37LRP), which is a precursor to the mature 67LR.[1] This interference with the KRS-37LRP/67LR complex inhibits downstream signaling pathways that promote cell migration and invasion.
Signaling Pathway of KRS-67LR Mediated Cell Migration and Inhibition by this compound and BC-K-01
Caption: Mechanism of KRS-67LR interaction and its inhibition by this compound and BC-K-01.
Comparative Efficacy and In Vitro Data
While comprehensive comparative studies are limited, available data suggests that both compounds effectively inhibit the KRS-37LRP interaction. A key study demonstrated that both BC-K-01 and this compound interfere with the binding of the anticodon-binding domain of KRS to the C-terminal region of 37LRP.[1] this compound has been further characterized as a potent inhibitor of cancer cell migration.
| Parameter | This compound | BC-K-01 | Reference |
| Target | Lysyl-tRNA synthetase (KRS) - 67LR Interaction | Lysyl-tRNA synthetase (KRS) - 37LRP Interaction | [1][2] |
| Effect on Cell Migration | Significant inhibition of cancer cell migration | Inferred inhibition of cell migration | [3] |
| Effect on KRS Catalytic Activity | No inhibition of catalytic activity | Not reported | [3] |
| Effect on Protein Synthesis | No reduction in protein synthesis | Not reported | [3] |
| Cell Viability | No effect on viability of normal or cancer cells | Not reported | [3] |
In Vivo Anti-Metastatic Activity of this compound
Extensive in vivo studies have been conducted on this compound, demonstrating its potential as an anti-metastatic agent. In a mouse breast cancer model using 4T1 cells, oral administration of this compound at doses of 100 mg/kg and 300 mg/kg inhibited lung metastases by approximately 60%.[3] These studies highlight the therapeutic potential of targeting the KRS-67LR axis in vivo.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: In vivo experimental workflow for assessing the anti-metastatic efficacy of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis
-
Objective: To characterize the direct binding between the anticodon-binding domain of KRS and the C-terminal region of 37LRP, and to confirm the inhibitory effect of BC-K-01 and this compound.
-
Methodology:
-
Prepare uniformly ¹⁵N-labeled anticodon-binding domain of KRS.
-
Acquire ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled KRS domain in the absence and presence of unlabeled C-terminal region of 37LRP.
-
Observe chemical shift perturbations in the spectra to identify residues involved in the interaction.
-
Titrate BC-K-01 or this compound into the complex of ¹⁵N-labeled KRS domain and unlabeled 37LRP and acquire ¹H-¹⁵N HSQC spectra to observe the dissociation of the complex.[1]
-
In Vivo Metastasis Assay
-
Objective: To evaluate the anti-metastatic efficacy of this compound in a murine breast cancer model.
-
Methodology:
-
Inject 4T1 breast cancer cells into the mammary fat pad of BALB/c mice.
-
Once tumors are established, randomly assign mice to treatment groups (vehicle control, 100 mg/kg this compound, 300 mg/kg this compound).
-
Administer treatment orally on a predetermined schedule.
-
Monitor primary tumor growth and animal body weight throughout the study.
-
At the study endpoint, harvest lungs and quantify the number of metastatic nodules.[3]
-
Conclusion
Both this compound and BC-K-01 represent a promising new class of anti-metastatic agents that specifically target the pro-metastatic interaction between KRS and 67LR. While data on BC-K-01 is less extensive in the public domain, this compound has demonstrated significant in vitro and in vivo efficacy in inhibiting cancer cell migration and metastasis without notable toxicity.[3] Further comparative studies are warranted to fully elucidate the relative potency and pharmacological properties of these two inhibitors. The development of such targeted therapies holds great promise for the treatment of metastatic cancer.
References
A Head-to-Head Comparison of 67LR Antagonists: YH16899 and NSC47924
For Researchers, Scientists, and Drug Development Professionals
The 67kDa laminin receptor (67LR) has emerged as a critical player in cancer progression, particularly in promoting metastasis. Its overexpression is correlated with poor prognosis in various cancers, making it a promising target for therapeutic intervention. This guide provides a detailed, data-supported comparison of two distinct small molecule antagonists of 67LR: YH16899, an indirect inhibitor acting on the Lysyl-tRNA synthetase (KRS)-67LR interaction, and NSC47924, a direct inhibitor of the 67LR-laminin binding.
Mechanism of Action: Two Strategies to Block 67LR Function
The two compounds employ fundamentally different mechanisms to inhibit the pro-metastatic functions of 67LR.
This compound operates indirectly by targeting Lysyl-tRNA synthetase (KRS). Under normal conditions, KRS can translocate to the cell membrane and bind to 67LR, stabilizing it and preventing its degradation. This stabilized 67LR then promotes cell migration and invasion. This compound binds to KRS, which both directly blocks the KRS-67LR interaction and reduces the localization of KRS to the cell membrane[1][2][3]. The subsequent ubiquitin-mediated degradation of 67LR leads to a reduction in its cell surface expression and a dampening of its downstream signaling.
NSC47924 and its analogs function as direct antagonists of 67LR. They are believed to bind to a region on the 37kDa laminin receptor precursor (37LRP) known as "peptide G," which is critical for the receptor's interaction with laminin, a major component of the basement membrane[4][5]. By physically occupying this binding site, NSC47924 competitively inhibits the adhesion of cancer cells to the laminin-rich extracellular matrix, a crucial initial step in the metastatic cascade.
Comparative Performance Data
While no direct head-to-head studies comparing this compound and NSC47924 in the same experimental setup are publicly available, we can compare their reported potencies from independent studies. It is crucial to note that the following data were generated using different cell lines and experimental endpoints, which should be considered when interpreting the results.
| Compound | Target | Assay | Cell Line | Key Performance Metric | Reference |
| This compound | KRS-67LR Interaction | Cell Migration (Transwell Assay) | H226 (Human Lung Carcinoma) | IC50: 8.5 ± 2.1 µM | [1][6] |
| Cell Invasion (Matrigel Assay) | H226 (Human Lung Carcinoma) | ~85% inhibition | [1] | ||
| NSC47924 | 67LR-Laminin Interaction | Cell Adhesion to Laminin | HEK-293 (transfected with 67LR) | IC50: 19.35 µM | [4][5] |
| Cell Invasion (Matrigel Assay) | HT1080, MDA-MB-231 | Significant inhibition at 5-20 µM | [5][7] | ||
| NSC47924 Analogs | 67LR-Laminin Interaction | Cell Adhesion to Laminin | HEK-293 (transfected with 67LR) | IC50: 1.76 - 4.0 µM | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: this compound inhibits the KRS-67LR interaction.
Caption: NSC47924 directly blocks the 67LR-laminin interaction.
Caption: A typical workflow for a Matrigel invasion assay.
Experimental Protocols
The following provides a generalized protocol for the Matrigel invasion assay, a key method for evaluating the anti-metastatic potential of 67LR antagonists. Specific details may vary between laboratories.
Objective: To assess the ability of a compound to inhibit cancer cell invasion through a basement membrane extract (Matrigel).
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cancer cell line of interest (e.g., H226, HT1080, MDA-MB-231)
-
Cell culture medium (serum-free and serum-containing)
-
Test compounds (this compound, NSC47924) and vehicle control (e.g., DMSO)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of the test compound or vehicle control for a specified time.
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Invasion Assay:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the fixed cells with crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields of view under a microscope. The results are typically expressed as the percentage of invasion relative to the vehicle control.
-
Conclusion
Both this compound and NSC47924 demonstrate promising activity as inhibitors of 67LR-mediated cancer cell invasion, albeit through different mechanisms. This compound, with its indirect targeting of the KRS-67LR interaction, presents a novel approach that may offer a high degree of specificity. NSC47924 and its more potent analogs represent a more traditional, direct receptor antagonist strategy.
The choice of which antagonist to pursue for further development may depend on several factors, including the specific cancer type, the expression levels of KRS and 67LR, and the desired pharmacological profile. The data presented in this guide, while not from a single comparative study, provides a valuable starting point for researchers in the field of anti-metastatic drug discovery. Further head-to-head studies are warranted to definitively establish the relative efficacy and potential of these two classes of 67LR antagonists.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
On-Target Efficacy of YH16899 in Cellular Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data confirms the potent and specific on-target activity of YH16899, a novel small molecule inhibitor, in disrupting the pro-metastatic interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR) in cancer cells. This guide provides a comparative overview of this compound's performance against its predecessor and alternative therapeutic strategies, supported by experimental data and detailed protocols for key assays.
This compound has emerged as a promising anti-metastatic agent by selectively targeting a non-canonical function of KRS, a protein primarily involved in protein synthesis. In pathological contexts, KRS relocates to the cell membrane and stabilizes 67LR, promoting cancer cell migration and invasion. This compound is designed to inhibit this interaction without affecting the essential catalytic activity of KRS, thus offering a targeted therapeutic window with potentially fewer side effects.[1]
Mechanism of Action of this compound
This compound exerts its on-target activity through a dual mechanism:
-
Direct Inhibition of KRS-67LR Interaction: this compound binds to the anticodon-binding domain of KRS, directly blocking its association with 67LR.[1]
-
Suppression of KRS Membrane Localization: The binding of this compound to KRS also hinders the dynamic movement of the N-terminal extension of KRS, which is crucial for its translocation to the cell membrane. This reduces the available pool of KRS at the cell surface to interact with 67LR.[1]
This targeted approach ensures that the essential functions of KRS in protein synthesis remain unaffected, a critical aspect for therapeutic safety.[1]
Comparative Performance Data
The following tables summarize the quantitative data from key cellular assays, comparing the efficacy of this compound with its earlier analog, BC-K01, and other therapeutic modalities.
Table 1: Inhibition of Cancer Cell Migration
| Compound/Method | Cell Line | Assay | IC50 (μM) | Source |
| This compound | H226 (Lung Carcinoma) | Transwell Migration | 8.5 ± 2.1 | [1] |
| BC-K01 | H226 (Lung Carcinoma) | Transwell Migration | 3- to 6-fold less potent than this compound | [1] |
Table 2: Inhibition of Cancer Cell Invasion
| Compound/Method | Cell Line | Assay | Inhibition (%) | Source |
| This compound | H226 (Lung Carcinoma) | Matrigel Invasion | ~85 | [1] |
| siRNA (anti-67LR) | H226 (Lung Carcinoma) | Matrigel Invasion | ~85 | [1] |
| Anti-LRP/LR Antibody (W3) | HUVE (Endothelial Cells) | Angiogenesis Assay | 100 (complete blockage) | [2] |
Table 3: Disruption of KRS-67LR Interaction (Qualitative)
| Compound | Assay | Result | Source |
| This compound | Immunoprecipitation & In Vitro Pull-down | Hindered Interaction | [1] |
| BC-K01 | Immunoprecipitation & In Vitro Pull-down | Reduced Binding | [1] |
Note: Specific quantitative data for the direct inhibition of the KRS-67LR interaction by this compound and BC-K01 from these assays are not available in the cited literature.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental setups, the following diagrams are provided.
Experimental Protocols
Matrigel Invasion Assay
-
Preparation of Inserts: Thaw Matrigel at 4°C and dilute with cold, serum-free cell culture medium. Coat the upper surface of Transwell inserts (8-μm pore size) with the Matrigel solution and incubate at 37°C for at least 30 minutes to allow for gelling.
-
Cell Seeding: Harvest cancer cells (e.g., H226) and resuspend in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Treatment: Add this compound, control vehicle, or other inhibitors to the upper chamber at desired concentrations.
-
Incubation: Place the inserts into a companion plate with the lower chamber filled with medium containing a chemoattractant (e.g., 10% fetal bovine serum). Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Quantification: After incubation, remove non-invaded cells from the upper surface of the insert with a cotton swab. Fix the invaded cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet. Allow the inserts to air dry.
-
Analysis: Count the number of stained, invaded cells in several random fields under a microscope. Calculate the percentage of invasion inhibition relative to the control group.
Immunoprecipitation (IP)
-
Cell Lysis: Treat cultured cancer cells with this compound or a vehicle control. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific for the target protein (e.g., anti-KRS) to the cell lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the interacting protein of interest (e.g., anti-67LR).
In Vitro Pull-Down Assay
-
Protein Purification: Purify recombinant "bait" protein (e.g., GST-tagged KRS) and "prey" protein (e.g., His-tagged 67LR).
-
Bait Immobilization: Incubate the purified bait protein with affinity beads (e.g., glutathione-Sepharose for GST-tagged proteins) to immobilize it.
-
Binding Reaction: Incubate the immobilized bait protein with the purified prey protein in the presence of this compound or a vehicle control.
-
Washing: Wash the beads extensively to remove unbound prey protein.
-
Elution and Detection: Elute the bait-prey complexes from the beads. Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His).
Conclusion
The data presented in this guide strongly support the on-target activity of this compound in cells. Its ability to potently and specifically inhibit the KRS-67LR interaction, leading to a significant reduction in cancer cell migration and invasion, positions it as a promising therapeutic candidate for combating metastasis. The dual mechanism of action and the lack of interference with the canonical function of KRS highlight its targeted nature. Compared to its predecessor, BC-K01, this compound demonstrates significantly improved potency. While alternative strategies such as siRNA and antibody-based therapies also show efficacy in targeting this pathway, this compound offers the advantages of a small molecule, including potential for oral bioavailability and favorable pharmacokinetic properties. Further investigation and clinical development of this compound are warranted to fully realize its therapeutic potential in the treatment of metastatic cancer.
References
Unraveling the Anti-Metastatic Potential of YH16899: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of YH16899, a promising anti-metastatic agent. Through a detailed comparison with alternative strategies and supporting experimental data, we aim to objectively present the performance and therapeutic potential of this novel compound.
Mechanism of Action: A Dual-Pronged Attack on Cancer Metastasis
This compound is a small molecule inhibitor that disrupts the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1][2][3] This interaction is a key event in cancer cell migration and invasion, making it a critical target for anti-metastatic therapies.[1][2][3]
The mechanism of action of this compound is twofold:
-
Direct Inhibition of KRS-67LR Interaction: this compound binds to KRS, directly blocking its association with 67LR on the cell surface.[1][2]
-
Suppression of KRS Membrane Localization: The compound also hinders the translocation of KRS from the cytoplasm to the plasma membrane, reducing the availability of KRS to interact with 67LR.[1][2]
Notably, this compound does not interfere with the primary enzymatic function of KRS in protein synthesis, suggesting a favorable safety profile with reduced potential for cytotoxicity.[1][2]
Comparative Performance Analysis
This compound has demonstrated significant efficacy in preclinical studies, outperforming earlier compounds and showing comparable activity to genetic knockdown approaches.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound/Treatment | Assay | Cell Line | IC50 / Effect | Reference |
| This compound | Cell Migration | H226 (Lung Carcinoma) | 8.5 ± 2.1 µM | [1] |
| This compound | Cell Invasion | H226 (Lung Carcinoma) | ~85% inhibition | [1] |
| BC-K01 (Predecessor) | Various Assays | - | 3- to 6-fold lower potency than this compound | [1] |
| siRNA targeting 67LR | Cell Invasion | - | ~85% inhibition | [1] |
Table 2: In Vivo Anti-Metastatic Activity of this compound
| Model | Cancer Type | Treatment | Outcome | Reference |
| 4T1 Mouse Model | Breast Cancer | 100 mg/kg this compound (oral) | ~60% inhibition of lung metastasis | [4] |
| Tg(MMTV-PyVT) Mouse Model | Breast Cancer | This compound | ~70% reduction in pulmonary nodules | [4] |
| Chorioallantoic Membrane (CAM) Assay | Lung Carcinoma (H226) | 50 µM this compound | 80% inhibition of cell invasion | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate this compound.
Cell Invasion Assay (Boyden Chamber Assay)
-
Preparation of Inserts: 8.0-μm pore size polycarbonate membrane inserts are coated with Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells (e.g., H226) are seeded into the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant.
-
Treatment: this compound or a vehicle control is added to the upper chamber with the cells.
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel and membrane.
-
Quantification: Non-invading cells are removed from the upper surface of the membrane. Invading cells on the lower surface are fixed, stained, and counted under a microscope.
In Vivo Mouse Metastasis Model
-
Tumor Cell Implantation: Cancer cells (e.g., 4T1 breast cancer cells) are injected into the mammary fat pad of immunocompromised mice.
-
Treatment Administration: Once tumors are established, mice are treated with this compound (e.g., 100 mg/kg, orally) or a vehicle control daily.
-
Monitoring: Tumor growth and body weight are monitored regularly.
-
Endpoint Analysis: After a set period, mice are euthanized, and lungs are harvested to quantify metastatic nodules.
Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated for several days to allow for the development of the CAM.
-
Windowing: A small window is created in the eggshell to expose the CAM.
-
Cell Inoculation: A suspension of cancer cells (e.g., H226) mixed with this compound or a vehicle control is placed onto the CAM.
-
Incubation: The eggs are further incubated to allow for cell invasion into the CAM vasculature.
-
Quantification: DNA is isolated from the lower layer of the CAM, and human-specific DNA (e.g., Alu repeats) is quantified by qPCR to determine the extent of cell intravasation.
Alternative Approaches and Comparative Advantages of this compound
While other strategies exist to target cancer metastasis, this compound offers distinct advantages.
-
Antibodies against 67LR: While effective, antibody-based therapies can have broader effects, potentially interfering with the normal physiological functions of 67LR.[4] this compound's specific targeting of the KRS-67LR interaction may offer a more nuanced and safer approach.[4]
-
siRNA-mediated silencing of 67LR: Genetic knockdown of 67LR has shown comparable efficacy in inhibiting cell invasion.[1] However, the delivery of siRNAs in a clinical setting remains a significant challenge. This compound, as a small molecule, possesses more favorable pharmacological properties for systemic administration.
Conclusion
This compound represents a novel and promising strategy for the inhibition of cancer metastasis. Its dual mechanism of action, which specifically targets the non-canonical, pro-metastatic function of KRS without affecting its essential role in protein synthesis, is a significant advantage. The compelling in vitro and in vivo data, demonstrating potent anti-metastatic activity and a favorable comparison to alternative approaches, underscore the therapeutic potential of this compound. Further clinical investigation is warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YH16899 and Conventional Anti-Metastatic Drugs
In the landscape of oncology drug development, the prevention and treatment of metastasis remain a critical challenge. This guide provides a detailed comparison of a novel anti-metastatic candidate, YH16899, with conventional anti-metastatic drugs, specifically focusing on matrix metalloproteinase (MMP) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, preclinical efficacy, and safety profiles, supported by experimental data.
Introduction to this compound and Conventional Anti-Metastatic Strategies
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. Conventional anti-metastatic strategies have historically targeted various aspects of the metastatic cascade, including the degradation of the extracellular matrix (ECM), angiogenesis, and cell migration. A prominent class of drugs in this category is the matrix metalloproteinase (MMP) inhibitors, which aim to prevent the breakdown of the ECM, a crucial step for cancer cell invasion.
This compound represents a novel approach by targeting a specific protein-protein interaction critical for metastasis. It is a small molecule inhibitor of the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR)[1]. This interaction is known to be implicated in cancer metastasis[1]. By disrupting this interaction, this compound aims to inhibit metastasis without affecting the essential enzymatic activity of KRS, potentially offering a more targeted and less toxic therapeutic option[1].
Mechanism of Action
This compound: A Dual-Action Inhibitor of the KRS-67LR Axis
This compound employs a dual mechanism to disrupt the pro-metastatic KRS-67LR interaction. Firstly, it directly binds to KRS, physically blocking its association with 67LR. Secondly, it reduces the localization of KRS to the cell membrane, further preventing the formation of the pro-metastatic complex[1]. A key advantage of this mechanism is that it does not interfere with the catalytic activity of KRS, which is vital for protein synthesis, suggesting a favorable safety profile[1].
Conventional Anti-Metastatic Drugs: Matrix Metalloproteinase (MMP) Inhibitors
MMP inhibitors, such as Marimastat, Batimastat, Prinomastat, and Tanomastat, represent a more traditional strategy. MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the ECM. Cancer cells exploit MMPs to break down tissue barriers, enabling invasion and metastasis. MMP inhibitors work by chelating the zinc ion in the active site of these enzymes, thus blocking their activity. This, in turn, is expected to inhibit tumor invasion, angiogenesis, and metastasis.
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the available preclinical data for this compound and representative MMP inhibitors in breast and lung cancer metastasis models.
Table 1: Preclinical Efficacy in Breast Cancer Metastasis Models
| Drug | Cancer Model | Dosing Regimen | Metastasis Inhibition | Effect on Primary Tumor | Reference |
| This compound | 4T1 mouse mammary carcinoma (orthotopic) | 100 mg/kg, oral administration | ~60% inhibition of lung metastases | Little to no effect on primary tumor growth | [1] |
| SD-7300 (MMP inhibitor) | 4T1 mouse mammary carcinoma (orthotopic) | 30 mg/kg, oral, twice daily | 50-60% reduction in lung metastasis number and burden | ~20% non-significant decrease in primary tumor weight | [2] |
| Batimastat | MDA-MB-435 human breast cancer (orthotopic xenograft) | 30 mg/kg, intraperitoneal, daily | Reduced incidence, number, and volume of lung metastases (P < .05, P = .0001, P = .0001 respectively) | Significantly inhibited local-regional regrowth | [3] |
Table 2: Preclinical Efficacy in Lung Cancer Metastasis Models
| Drug | Cancer Model | Dosing Regimen | Metastasis Inhibition | Effect on Primary Tumor | Reference |
| This compound | A549 human lung carcinoma (intracardiac injection) | 100 mg/kg, oral administration | ~50% reduction in metastases to brain and bones | Not applicable (experimental metastasis model) | [1] |
| Batimastat | Lewis Lung Carcinoma (intramuscular implantation) | Not specified | 26% inhibition of lung metastasis number (80% in combination with captopril) | 25% inhibition of mean tumor volume (51% in combination with captopril) |
Toxicity and Safety Profile
A crucial aspect of drug development is the safety and tolerability of a new therapeutic. Preclinical and clinical data provide insights into the potential side effects of this compound and MMP inhibitors.
Table 3: Comparative Toxicity Profile
| Drug/Drug Class | Key Preclinical/Clinical Toxicity Findings | Reference |
| This compound | No significant effect on body weight in mice. Hematological and blood chemistry analyses showed few side effects.[1] | [1] |
| MMP Inhibitors (General) | Musculoskeletal toxicity (arthralgia, myalgia, joint stiffness) is a common dose-limiting toxicity observed in clinical trials.[4] | [4] |
| Marimastat | Severe inflammatory polyarthritis was the dose-limiting toxicity in a Phase I trial in lung cancer patients.[5] | [5] |
| Batimastat | Generally well-tolerated in preclinical studies with no major toxicity reported.[6] | [6] |
| Prinomastat | Joint and muscle-related pain were the primary toxicities in a Phase I study.[7][8] | [7][8] |
Experimental Protocols
In Vivo Spontaneous Metastasis Assay (4T1 Breast Cancer Model)
This protocol is designed to assess the efficacy of a compound on the spontaneous metastasis of 4T1 mouse mammary carcinoma cells from a primary tumor in the mammary fat pad to the lungs.
-
Cell Culture: 4T1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 4T1 cells (e.g., 1 x 10^5 cells in 50 µL of PBS) is injected into the mammary fat pad of each mouse.
-
Drug Administration: Treatment with the test compound (e.g., this compound orally at 100 mg/kg) or vehicle control is initiated at a predetermined time point after tumor implantation. The dosing schedule (e.g., daily, twice daily) is maintained for the duration of the study.
-
Monitoring: Primary tumor growth is monitored by caliper measurements. Animal body weight and general health are observed regularly.
-
Metastasis Quantification: At the end of the study (e.g., after 28 days), mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted under a dissecting microscope. Lungs can also be fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological confirmation and quantification of metastatic burden.
In Vivo Experimental Metastasis Assay (A549 Lung Cancer Model)
This protocol evaluates the effect of a compound on the colonization and growth of cancer cells in distant organs following direct injection into the bloodstream.
-
Cell Culture: Human A549 lung carcinoma cells are cultured in a suitable medium (e.g., F-12K) with 10% fetal bovine serum.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used to prevent rejection of human cells.
-
Tumor Cell Injection: A suspension of A549 cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected into the lateral tail vein or directly into the left ventricle of the heart.
-
Drug Administration: Treatment with the test compound or vehicle control begins either prior to or shortly after cell injection and continues for the study duration.
-
Monitoring: Metastatic colonization and growth can be monitored non-invasively if the cancer cells are engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging). Animal health and body weight are monitored.
-
Metastasis Quantification: At the study endpoint, mice are euthanized, and target organs (e.g., lungs, brain, bones) are collected. The number and size of metastatic lesions are quantified. For fluorescently labeled cells, fluorescence microscopy can be used. Histological analysis of H&E-stained tissue sections is also performed.
Visualizing the Mechanisms
To better illustrate the distinct mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of MMP inhibitors.
Caption: Experimental workflow for in vivo metastasis assay.
Conclusion
This compound presents a promising, targeted approach to anti-metastatic therapy. Its novel mechanism of action, which selectively disrupts the KRS-67LR interaction without affecting the vital functions of KRS, appears to translate to a favorable safety profile in preclinical models. In direct comparison with the preclinical data available for conventional MMP inhibitors, this compound demonstrates comparable or superior efficacy in reducing metastasis in breast and lung cancer models.
The significant musculoskeletal toxicity associated with many MMP inhibitors has limited their clinical development. The preclinical data for this compound, showing a lack of significant side effects, suggests it may overcome this key hurdle.
Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound. However, based on the current evidence, this compound represents a significant advancement in the pursuit of effective and well-tolerated anti-metastatic agents. This guide highlights the potential of targeting novel protein-protein interactions in the complex process of cancer metastasis and provides a framework for the continued evaluation of this promising new compound.
References
- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling YH16899
Disclaimer: This document provides essential safety and logistical guidance for handling the research compound YH16899. As a specific Material Safety Data Sheet (MSDS) is not publicly available, this information is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting.[1][2][3][4] Researchers must supplement this guidance with a thorough risk assessment based on the specific experimental context and scale of use.
Compound Overview and Potential Hazards
This compound is identified as a small molecule inhibitor of the Lysyl-tRNA synthetase (KRS) and 67-kDa laminin receptor (67LR) interaction, with applications in cancer metastasis research. As with many novel, biologically active compounds, the full toxicological profile of this compound has not been extensively characterized.[5] Therefore, it should be handled as a potentially hazardous substance with unknown long-term effects. Key considerations include the potential for toxicity if ingested, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure.[6][7][8] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical splash goggles with side shields.[6][9] | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves (double-gloving recommended).[7][8] | Prevents skin contact and absorption. Regularly inspect gloves for tears or contamination. |
| Body Protection | A lab coat with long sleeves, fully fastened.[6][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood.[6][7] | Minimizes inhalation of aerosols or fine powders of the compound. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.[1]
-
Designated Area: All handling of pure this compound powder should be conducted within a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[2][4]
-
Weighing: Use an analytical balance inside the fume hood. Handle the compound with care to avoid generating dust.
-
Solubilization: Prepare solutions by adding the solvent to the vial containing the pre-weighed compound to minimize the risk of powder dispersal.
-
Solution Handling: When working with solutions of this compound, always wear the recommended PPE.
-
Avoid Contamination: Use dedicated equipment (pipettes, tubes, etc.) to prevent cross-contamination of other laboratory areas and experiments.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.[6]
The following workflow diagram illustrates the key steps for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[10][11][12]
| Waste Type | Disposal Protocol |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a sealed, compatible waste container. Do not mix with other solvent waste unless compatibility is confirmed.[10] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Collect in a separate, sealed bag for hazardous waste disposal. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never pour this compound solutions down the drain.[1][10]
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS office.[9] |
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. witpress.com [witpress.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
